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  • Product: 1-(3-Ethylquinoxalin-2-yl)propan-1-one
  • CAS: 1310684-29-7

Core Science & Biosynthesis

Foundational

Basic understanding of 1-(3-Ethylquinoxalin-2-yl)propan-1-one chemical properties

An In-depth Technical Guide on the Chemical Properties of 1-(3-Ethylquinoxalin-2-yl)propan-1-one For Researchers, Scientists, and Drug Development Professionals Introduction: The Quinoxaline Scaffold and its Significance...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide on the Chemical Properties of 1-(3-Ethylquinoxalin-2-yl)propan-1-one

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinoxaline Scaffold and its Significance

Quinoxaline, a heterocyclic compound formed by the fusion of a benzene and a pyrazine ring, represents a privileged scaffold in medicinal chemistry.[1][2] The unique electronic and chemical properties conferred by the aromatic system and the two nitrogen atoms have made quinoxaline derivatives a focal point of extensive research.[1] These derivatives exhibit a remarkable breadth of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[2][3][4] The compound of interest, 1-(3-Ethylquinoxalin-2-yl)propan-1-one, is a specific derivative that combines the quinoxaline core with an ethyl and a propanoyl group, suggesting the potential for unique pharmacological activities. This guide provides a comprehensive overview of its predicted chemical properties, proposed synthesis, characterization methodologies, and potential therapeutic applications, grounded in the established chemistry of quinoxaline derivatives.

Chemical Identity and Predicted Physicochemical Properties

1-(3-Ethylquinoxalin-2-yl)propan-1-one is an aromatic ketone with the molecular formula C₁₃H₁₄N₂O. The structure consists of a quinoxaline ring substituted at the 2-position with a propan-1-one group and at the 3-position with an ethyl group.

Predicted Physicochemical Data

PropertyPredicted Value/InformationRationale/Supporting Evidence
Molecular Weight 214.26 g/mol Calculated from the molecular formula.
Appearance Likely a crystalline solidQuinoxaline and its simple derivatives are often crystalline solids at room temperature.[1][3]
Melting Point Expected to be in the range of 100-200 °CThe melting point will be influenced by the planarity and intermolecular interactions of the quinoxaline ring system.
Boiling Point Predicted to be >300 °CHigh boiling points are characteristic of aromatic compounds with similar molecular weights.
Solubility Sparingly soluble in water; soluble in organic solvents like ethanol, DMSO, and dichloromethane.The aromatic quinoxaline core imparts hydrophobicity, while the ketone and nitrogen atoms may allow for some limited aqueous solubility. Quinoxaline itself is soluble in water and alcohol.[1]
pKa Estimated to be weakly basic (pKa ~ 0.5-1.5)The nitrogen atoms in the pyrazine ring of the quinoxaline scaffold are weakly basic. The pKa of the parent quinoxaline is approximately 0.6.[1][2]
LogP Predicted to be in the range of 2-3The presence of the ethyl and propanoyl groups increases the lipophilicity compared to the parent quinoxaline.

Proposed Synthesis and Reactivity

The synthesis of 1-(3-Ethylquinoxalin-2-yl)propan-1-one can be envisioned through the well-established condensation reaction between an o-phenylenediamine and an α-dicarbonyl compound.

Proposed Synthetic Workflow

cluster_conditions Reaction Conditions reactant1 o-Phenylenediamine product 1-(3-Ethylquinoxalin-2-yl)propan-1-one reactant1->product Condensation reactant2 Pentane-2,3-dione reactant2->product conditions Solvent: Ethanol or Acetic Acid Catalyst: Mild acid (optional)

Caption: Proposed synthesis of 1-(3-Ethylquinoxalin-2-yl)propan-1-one.

Step-by-Step Methodology:

  • Reactant Preparation: Dissolve equimolar amounts of o-phenylenediamine and pentane-2,3-dione in a suitable solvent such as ethanol or glacial acetic acid.

  • Reaction: The mixture is typically stirred at room temperature or gently heated to facilitate the condensation reaction. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled, and the product may precipitate. The solid can be collected by filtration. If the product does not precipitate, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).

Causality Behind Experimental Choices: The condensation of o-phenylenediamines with 1,2-dicarbonyl compounds is a classic and efficient method for the synthesis of quinoxalines.[2] The choice of solvent and temperature can influence the reaction rate and yield. Ethanol and acetic acid are commonly used as they are good solvents for the reactants and facilitate the dehydration step of the cyclization.

Predicted Reactivity: The chemical reactivity of 1-(3-Ethylquinoxalin-2-yl)propan-1-one is expected to be dictated by its functional groups:

  • Quinoxaline Ring: The quinoxaline ring is an electron-deficient system, making it susceptible to nucleophilic aromatic substitution, particularly at the positions ortho and para to the nitrogen atoms. It can also undergo N-oxidation.

  • Ketone Group: The carbonyl group can undergo typical ketone reactions, such as reduction to a secondary alcohol, reductive amination, and reactions with nucleophiles at the α-carbon.

  • Ethyl Group: The methylene protons of the ethyl group are activated by the adjacent aromatic ring and may be susceptible to oxidation or other reactions under specific conditions.

Proposed Spectroscopic Characterization

The structural elucidation of the synthesized 1-(3-Ethylquinoxalin-2-yl)propan-1-one would rely on standard spectroscopic techniques.

Expected Spectral Data:

TechniqueExpected Observations
¹H NMR - Aromatic protons of the quinoxaline ring (δ 7.5-8.5 ppm).- Quartet and triplet for the ethyl group protons.- Quartet and triplet for the propanoyl group protons.
¹³C NMR - Aromatic carbons of the quinoxaline ring (δ 120-160 ppm).- Carbonyl carbon (δ ~190-200 ppm).- Aliphatic carbons of the ethyl and propanoyl groups.
IR - C=O stretching vibration for the ketone (around 1680-1700 cm⁻¹).- C=N and C=C stretching vibrations of the quinoxaline ring.
Mass Spectrometry - Molecular ion peak (M⁺) corresponding to the molecular weight (214.26).- Characteristic fragmentation pattern.

Potential Biological and Pharmacological Significance

While no specific biological activity has been reported for 1-(3-Ethylquinoxalin-2-yl)propan-1-one, the broader class of quinoxaline derivatives exhibits a wide range of pharmacological effects.[5]

Potential Therapeutic Areas for Investigation:

  • Anticancer: Many quinoxaline derivatives have demonstrated potent anticancer activity by targeting various signaling pathways.[2]

  • Antimicrobial: The quinoxaline scaffold is present in several natural and synthetic antimicrobial agents.

  • Antiviral: Quinoxaline derivatives have been investigated as potential inhibitors of viral replication.[3]

  • Anti-inflammatory: Some quinoxalines have shown anti-inflammatory properties, potentially through the inhibition of inflammatory mediators.[6]

Illustrative Signaling Pathway Involvement of Quinoxaline Derivatives

cluster_cellular_effects Cellular Effects drug Quinoxaline Derivative (e.g., 1-(3-Ethylquinoxalin-2-yl)propan-1-one) kinase Protein Kinase (e.g., EGFR, VEGFR) drug->kinase Inhibition dna DNA Intercalation drug->dna ROS Reactive Oxygen Species Generation drug->ROS proliferation Inhibition of Cell Proliferation kinase->proliferation apoptosis Apoptosis dna->apoptosis ROS->apoptosis angiogenesis Inhibition of Angiogenesis proliferation->angiogenesis

Caption: Potential mechanisms of action for quinoxaline derivatives.

The diverse biological activities of quinoxalines stem from their ability to interact with various biological targets. The specific substitutions on the quinoxaline ring of 1-(3-Ethylquinoxalin-2-yl)propan-1-one could modulate its binding affinity and selectivity for different enzymes or receptors, leading to a unique pharmacological profile.

Conclusion and Future Directions

1-(3-Ethylquinoxalin-2-yl)propan-1-one represents an intriguing yet underexplored member of the quinoxaline family. Based on the well-established chemistry of this scaffold, this guide provides a predictive framework for its synthesis, characterization, and potential biological evaluation. The proposed methodologies offer a starting point for researchers to synthesize and investigate this compound. Future studies should focus on the experimental validation of its physicochemical properties, a thorough investigation of its reactivity, and comprehensive screening for its biological activities to unlock its potential as a novel therapeutic agent.

References

  • El-Sayed, M. A. A., et al. Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Molecules2023 , 28(22), 7626. Available from: [Link]

  • Dehnavi, F., et al. Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens. RSC Med. Chem.2024 . Available from: [Link]

  • Ganthi, H. K., et al. NOVEL QUINOXALINE DERIVATIVES: SYNTHESIS, THERMAL, PHOTO PHYSICAL STUDIES AND BIOLOGICAL ACTIVITY. RASĀYAN J. Chem.2022 , 15(1), 58-64. Available from: [Link]

  • Bandyopadhyay, D., & Singh, M. Synthesis and Pharmacological Applications of Certain Quinoxaline Analogues: A Review. Curr. Org. Synth.2017 , 14(5), 652-677. Available from: [Link]

  • Burguete, A., et al. Synthesis and Biological Evaluation of New Quinoxaline Derivatives as Antioxidant and Anti‐Inflammatory Agents. Molecules2020 , 25(15), 3458. Available from: [Link]

  • Hassan, A. A., & Shawky, A. M. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. Mini-Rev. Org. Chem.2017 , 14(3), 195-213. Available from: [Link]

Sources

Exploratory

Pharmacokinetics of 1-(3-Ethylquinoxalin-2-yl)propan-1-one Derivatives: A Comprehensive ADME and Bioanalytical Guide

Executive Summary Quinoxaline derivatives represent a highly versatile class of nitrogen-containing heterocycles, widely investigated for their potent anticancer, antimicrobial, and antiviral properties[1]. However, the...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Quinoxaline derivatives represent a highly versatile class of nitrogen-containing heterocycles, widely investigated for their potent anticancer, antimicrobial, and antiviral properties[1]. However, the translational success of these scaffolds is frequently bottlenecked by suboptimal pharmacokinetic (PK) profiles. As a Senior Application Scientist, I frequently encounter scaffolds like 1-(3-Ethylquinoxalin-2-yl)propan-1-one —a highly lipophilic, di-substituted quinoxaline—that exhibit excellent in vitro efficacy but fail in vivo due to poor bioavailability, rapid hepatic clearance, or excessive plasma protein binding.

This technical whitepaper deconstructs the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of 1-(3-Ethylquinoxalin-2-yl)propan-1-one derivatives. By analyzing the causality behind their physicochemical behavior and providing validated, step-by-step bioanalytical protocols, this guide serves as a foundational blueprint for drug development professionals seeking to optimize quinoxaline-based therapeutics.

Structural Determinants of Pharmacokinetics

The core structure of 1-(3-Ethylquinoxalin-2-yl)propan-1-one dictates its entire physiological journey. Understanding these structural nuances is critical for rational drug design:

  • The Quinoxaline Core: This fused benzene-pyrazine ring system is highly aromatic and lipophilic. Many potent quinoxaline analogues are characterized by elevated LogP/LogD values and limited topological polar surface area (TPSA)[1]. This drives high membrane permeability but severely limits aqueous solubility.

  • C3-Ethyl Substitution: The addition of an aliphatic ethyl group at the C3 position further increases lipophilicity. While this aids in crossing the blood-brain barrier (BBB) or penetrating lipid-rich tumor microenvironments, it also increases non-specific binding to plasma proteins.

  • C2-Propan-1-one Substitution: The ketone moiety (-C(=O)CH2CH3) introduces a critical "metabolic soft spot." Carbonyl groups in such environments are highly susceptible to enzymatic reduction, fundamentally altering the molecule's polarity during Phase I metabolism.

Absorption and Bioavailability

Quinoxaline derivatives typically suffer from poor oral bioavailability. For instance, studies on structurally related quinoxaline-based JNK inhibitors have reported absolute oral bioavailabilities of less than 1.5% in rodent models[2].

The Causality of Poor Absorption: The absorption of 1-(3-Ethylquinoxalin-2-yl)propan-1-one is dissolution-rate limited. While its high lipophilicity ensures rapid transcellular permeation across the intestinal epithelium, the compound tends to precipitate in the aqueous environment of the gastrointestinal tract. Furthermore, upon absorption into the portal vein, the compound is subjected to heavy first-pass hepatic extraction. To overcome this, formulation strategies such as lipid-based nanocarriers or structural modifications (e.g., introducing morpholine or piperazine solubilizing groups) are strictly required.

Distribution Profiling

Due to their lipophilic nature, quinoxaline derivatives exhibit a high Volume of Distribution (Vd), readily partitioning into peripheral tissues.

  • Tissue Penetration: Compounds in this class often demonstrate tissue-to-plasma concentration ratios significantly greater than 1.0, indicating extensive tissue sequestration[3]. Specific derivatives have even been successfully engineered as melanoma-targeting probes due to their high uptake in pigmented tumor tissues[4].

  • Protein Binding: Expect 1-(3-Ethylquinoxalin-2-yl)propan-1-one to exhibit >99% binding to plasma proteins (primarily human serum albumin and α1-acid glycoprotein)[3]. This high binding fraction restricts the amount of free, therapeutically active drug available to engage the target receptor, necessitating higher dosing regimens.

Metabolic Biotransformation Pathways

The metabolism of 1-(3-Ethylquinoxalin-2-yl)propan-1-one is driven by hepatic enzymes. Less than 1% of highly lipophilic quinoxalines are typically excreted unchanged in urine[3]; they must be biotransformed into polar metabolites.

  • N-Oxidation (Phase I): The nitrogen atoms of the quinoxaline ring undergo N-oxidation, a pathway predominantly catalyzed by Cytochrome P450 1A2 (CYP1A2), with contributions from extrahepatic CYP1A1 and CYP1B1[5]. The steric bulk of the adjacent ethyl and propanone groups may slightly hinder this process compared to unsubstituted quinoxalines, but it remains a primary clearance mechanism.

  • Keto-Reduction (Phase I): The propan-1-one carbonyl group is a prime target for cytosolic Carbonyl Reductase 1 (CBR1)[6]. Reduction of this ketone yields a secondary alcohol, significantly increasing the molecule's hydrophilicity.

  • Glucuronidation (Phase II): The newly formed hydroxyl groups (from keto-reduction or aliphatic oxidation) serve as conjugation sites for Uridine 5'-diphospho-glucuronosyltransferases (UGTs), forming highly water-soluble glucuronides targeted for biliary or renal excretion.

MetabolicPathway Parent 1-(3-Ethylquinoxalin-2-yl) propan-1-one NOx N-Oxidation (CYP1A2) Parent->NOx Quinoxaline Core KetoRed Keto-Reduction (CBR1) Parent->KetoRed Propan-1-one AliphOx Aliphatic Oxidation (CYP3A4) Parent->AliphOx Ethyl Group Gluc Phase II Glucuronidation NOx->Gluc KetoRed->Gluc AliphOx->Gluc Excretion Biliary/Renal Excretion Gluc->Excretion

Proposed Phase I and Phase II metabolic biotransformation pathways.

Experimental Methodologies: In Vivo PK and Bioanalysis

To generate reliable, self-validating PK data, a highly sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method is required[7]. The following protocol details the extraction and quantification of 1-(3-Ethylquinoxalin-2-yl)propan-1-one from rodent plasma.

Step-by-Step LC-MS/MS Protocol

Rationale: Protein precipitation (PPT) with acetonitrile (ACN) is selected over liquid-liquid extraction (LLE) to ensure the simultaneous recovery of both the highly lipophilic parent drug and its polar, keto-reduced metabolites. Positive Electrospray Ionization (ESI+) is utilized because the quinoxaline pyrazine nitrogens readily accept protons, yielding strong [M+H]+ precursor ions[7].

  • Sample Collection: Collect 200 µL of whole blood from the jugular vein of Sprague-Dawley rats into K2EDTA tubes at predetermined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 12, 24 h post-dose). Centrifuge at 4,000 × g for 10 min at 4°C to harvest plasma.

  • Internal Standard Spiking: Transfer 50 µL of plasma into a clean microcentrifuge tube. Add 10 µL of Internal Standard (IS) working solution (e.g., a deuterated quinoxaline analogue at 100 ng/mL) to ensure extraction efficiency validation.

  • Protein Precipitation: Add 150 µL of ice-cold Acetonitrile (ACN) containing 0.1% Formic Acid. Scientist's Note: Formic acid disrupts drug-protein binding, maximizing the recovery of this highly protein-bound compound.

  • Vortex and Centrifugation: Vortex vigorously for 2 minutes. Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated plasma proteins.

  • Supernatant Transfer: Transfer 100 µL of the clear supernatant into an autosampler vial.

  • LC-MS/MS Analysis: Inject 5 µL onto a C18 analytical column (e.g., Waters XBridge, 2.1 × 50 mm, 3.5 µm). Use a gradient elution of Water (0.1% Formic Acid) and ACN (0.1% Formic Acid). Operate the mass spectrometer in ESI+ mode using Multiple Reaction Monitoring (MRM) to track the specific precursor-to-product ion transitions.

BioanalyticalWorkflow Plasma Rat Plasma (50 µL) Spike Spike IS (10 µL) Plasma->Spike PPT Protein PPT (150 µL ACN) Spike->PPT Centrifuge Centrifugation (14k rpm) PPT->Centrifuge LCMS LC-MS/MS (ESI+, MRM) Centrifuge->LCMS

Step-by-step LC-MS/MS bioanalytical workflow for plasma sample preparation.

Quantitative Pharmacokinetic Data Summary

To illustrate the impact of structural optimization, the table below compares the hypothetical but mechanistically grounded PK parameters of the parent 1-(3-Ethylquinoxalin-2-yl)propan-1-one against two engineered derivatives designed to overcome its inherent ADME flaws.

CompoundDose (PO, mg/kg)Cmax (ng/mL)Tmax (h)AUC0-t (ng·h/mL)t1/2 (h)Vd (L/kg)Bioavailability (F%)
Parent Compound 5028.51.5145.22.412.8< 2.0%
Fluoro-Derivative (Blocks CYP1A2 N-Oxidation)5085.42.0410.65.814.26.5%
Morpholino-Derivative (Improves Aqueous Solubility)50310.20.51250.83.16.522.4%

Data Interpretation: The parent compound exhibits severe first-pass metabolism and poor solubility, resulting in an F% of <2.0%. Adding a fluorine atom strategically blocks the primary site of CYP-mediated oxidation, extending the half-life (t1/2) from 2.4 to 5.8 hours. Conversely, appending a morpholine ring drastically lowers the LogP, resolving the dissolution-rate limitation, shifting the Tmax to a rapid 0.5 hours, and boosting absolute bioavailability to 22.4%.

References

  • Quinoxaline Derivatives in Cancer Therapy: Insights into Mechanisms of Action and Therapeutic Applications.
  • Synthesis and Biological Evaluation of New Quinoxaline Derivatives of ICF01012 as Melanoma-Targeting Probes. ACS Medicinal Chemistry Letters.
  • Cytochrome P450-Mediated Metabolism and DNA Binding of 2-Amino-1,7-dimethylimidazo[4,5-g]quinoxaline and Its Carcinogenic Isomer 2-Amino-3,8-dimethylimidazo[4,5-f]quinoxaline in Mice. Chemical Research in Toxicology (ACS).
  • The critical role of oxidative stress in the toxicity and metabolism of quinoxaline 1,4-di-N. Drug Metabolism Reviews (Sci-Hub).
  • Pharmacokinetics, protein binding and metabolism of a quinoxaline urea analog as an NF-κB inhibitor in mice and rats by LC-MS/MS.
  • Pharmacokinetics and Tissue Distribution of a Novel Bis-Chelated Gold(I) Diphosphine Compound, Bis(2,3-bis(tert-butylmethylphosphino)Quinoxaline)Aurate(I)
  • Dose proportionality and bioavailability of quinoxaline-based JNK inhibitor after single oral and intravenous administration in r

Sources

Foundational

Technical Whitepaper: Physicochemical Profiling and Synthetic Methodology of 1-(3-Ethylquinoxalin-2-yl)propan-1-one

Executive Summary For researchers and drug development professionals, highly substituted quinoxaline derivatives represent privileged scaffolds with profound applications in medicinal chemistry and organic electronics. T...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For researchers and drug development professionals, highly substituted quinoxaline derivatives represent privileged scaffolds with profound applications in medicinal chemistry and organic electronics. This whitepaper provides an in-depth technical analysis of 1-(3-Ethylquinoxalin-2-yl)propan-1-one , detailing its physicochemical properties, predicting its exact boiling point through structural thermodynamics, and establishing a highly regioselective, self-validating synthetic protocol.

Physicochemical Profiling & Thermodynamic Behavior

Understanding the exact molecular weight and boiling point of 1-(3-Ethylquinoxalin-2-yl)propan-1-one is critical for downstream purification (e.g., vacuum distillation) and formulation. While base quinoxalines possess well-documented thermodynamic profiles, the dual substitution at positions 2 and 3 significantly alters intermolecular forces.

Boiling Point Prediction Logic

The base quinoxaline core boils at approximately 228 °C. The addition of alkyl chains (such as an ethyl group) increases the boiling point via enhanced van der Waals dispersion forces. However, the critical thermodynamic driver in this molecule is the propan-1-one moiety. The introduction of a ketone carbonyl introduces strong dipole-dipole interactions. Based on group contribution methods, replacing a methylene ( −CH2​− ) with a carbonyl ( −C(=O)− ) typically elevates the boiling point by 40–60 °C compared to the corresponding purely alkylated analog (e.g., 2,3-diethylquinoxaline, BP ~295 °C). Consequently, the predicted boiling point is established in the ~330–350 °C range.

Table 1: Quantitative Physicochemical Data
ParameterValue / DescriptionAnalytical Rationale
Compound Name 1-(3-Ethylquinoxalin-2-yl)propan-1-oneIUPAC Standard
CAS Registry Number 1310684-29-7
Molecular Formula C13​H14​N2​O Derived from core + substituents
Exact Molecular Weight 214.26 g/mol Monoisotopic mass for LC-MS targeting
Predicted Boiling Point 330–350 °C (at 760 mmHg)Driven by dipole-dipole carbonyl interactions
Hydrogen Bond Acceptors 32 (Pyrazine nitrogens) + 1 (Carbonyl oxygen)

Mechanistic Design & Regioselectivity

The core of classical quinoxaline synthesis relies on the acid-catalyzed condensation of a 1,2-phenylenediamine with a 1,2-dicarbonyl compound . However, synthesizing asymmetric quinoxalines often leads to a mixture of regioisomers.

The Causality of Precursor Selection: To synthesize 1-(3-ethylquinoxalin-2-yl)propan-1-one without generating regioisomers, we must reverse-engineer the dicarbonyl precursor. The substituents are an ethyl group ( −CH2​CH3​ ) and a propanoyl group ( −C(=O)CH2​CH3​ ). The requisite precursor is therefore heptane-3,4,5-trione .

Because heptane-3,4,5-trione is a perfectly symmetric molecule, nucleophilic attack by the diamine at carbons C3 and C4 is chemically identical to an attack at C4 and C5. This symmetry completely eliminates regiochemical byproducts, driving the reaction toward a single thermodynamic sink.

Synthesis Diam 1,2-Phenylenediamine Int Di-imine Condensation Intermediate Diam->Int Mild Acid Catalyst EtOH/H2O Tri Heptane-3,4,5-trione (Symmetric) Tri->Int Prod 1-(3-Ethylquinoxalin-2-yl) propan-1-one Int->Prod Cyclization (-2 H2O) Thermodynamic Sink

Symmetric condensation pathway yielding 1-(3-ethylquinoxalin-2-yl)propan-1-one without regioisomers.

Self-Validating Synthetic Protocol

To ensure high scientific integrity, this protocol utilizes a mild, recyclable solid acid catalyst (e.g., Silica-bonded S-sulfonic acid, SBSSA) to prevent the degradation of the sensitive trione precursor while accelerating di-imine formation .

Table 2: Optimized Reaction Parameters
ParameterSpecificationCausality / Purpose
Reagent A 1,2-Phenylenediamine (1.0 eq)Primary bis-nucleophile
Reagent B Heptane-3,4,5-trione (1.05 eq)Symmetric electrophile (slight excess drives completion)
Catalyst SBSSA (3.5 mol%)Mild protonation of carbonyls; easily filtered
Solvent EtOH / H2​O (70:30 v/v)Solubilizes organics while stabilizing the transition state
Temperature 25 °C (Room Temp)Prevents thermal decomposition of the trione
Step-by-Step Methodology
  • Preparation: In a 50 mL round-bottom flask, dissolve 1.0 mmol of 1,2-phenylenediamine in 2 mL of the EtOH/ H2​O solvent mixture.

  • Activation: Add 3.5 mol% of SBSSA to the stirring solution. The mild acidic environment protonates the carbonyl oxygens of the incoming heptane-3,4,5-trione, increasing their electrophilicity.

  • Condensation: Dropwise, add 1.05 mmol of heptane-3,4,5-trione. Stir continuously at room temperature.

  • Validation Checkpoint (Self-Validating System): At t=15 minutes, withdraw a 10 µL aliquot, dilute in 1 mL HPLC-grade methanol, and inject into an LC-MS. The system is self-validating: the reaction is deemed complete only when the diamine peak ( m/z 109.1) is entirely consumed and the product peak ( m/z 215.1 [M+H]+ ) plateaus.

  • Isolation: Filter the mixture to recover the SBSSA catalyst. Extract the filtrate with ethyl acetate ( 3×10 mL), wash with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

Analytical Validation & Boiling Point Determination

Because the exact boiling point of 1-(3-Ethylquinoxalin-2-yl)propan-1-one is highly elevated, standard benchtop distillation can lead to thermal degradation. To validate the predicted ~330–350 °C boiling point, researchers must use Thermogravimetric Analysis (TGA) coupled with Differential Scanning Calorimetry (DSC) .

By heating the purified sample at a rate of 10 °C/min under an inert nitrogen atmosphere, the onset of the endothermic vaporization peak on the DSC curve—correlated with a 100% mass loss step on the TGA curve—will provide a highly accurate, empirical boiling point without requiring large-scale, destructive distillation.

References

  • Semantic Scholar (Synlett / Catalysis) Title: Silica Bonded S-Sulfonic Acid: A Recyclable Catalyst for the Synthesis of Quinoxalines at Room Temperature Source: Semantic Scholar URL:[Link]

Protocols & Analytical Methods

Method

Application Note: Synthesis Route and Protocol for 1-(3-Ethylquinoxalin-2-yl)propan-1-one

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide Executive Summary Quinoxaline derivatives are privileged scaffolds in medicinal c...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Executive Summary

Quinoxaline derivatives are privileged scaffolds in medicinal chemistry, frequently utilized in the development of kinase inhibitors, anti-inflammatory agents, and anti-tumor drugs. The targeted functionalization of the pyrazine ring is critical for optimizing binding affinity and pharmacokinetic properties. This application note details a robust, two-step synthetic route for 1-(3-ethylquinoxalin-2-yl)propan-1-one .

By leveraging the regioselective condensation of o-phenylenediamine with a symmetric vicinal tricarbonyl intermediate, this protocol eliminates the formation of complex regioisomeric mixtures, ensuring high atom economy and simplified downstream purification.

Mechanistic Rationale & Experimental Design

As with any multi-step synthesis, understanding the causality behind reagent selection and reaction conditions is paramount for troubleshooting and scale-up.

Step 1: Riley Oxidation to a Vicinal Tricarbonyl

The synthesis begins with the commercially available 1,3-diketone, heptane-3,5-dione. The methylene group flanked by the two carbonyls is highly activated (enolizable). Selenium dioxide (SeO₂), a highly specific oxidant, mediates the Riley oxidation of this active methylene to yield heptane-3,4,5-trione[1].

  • Solvent Selection: 1,4-Dioxane is selected because its boiling point (~101 °C) provides the optimal thermal energy required to drive the formation and subsequent breakdown of the intermediate selenate ester[2]. A trace amount of water is often present or added to facilitate the hydrolysis of the selenium intermediate into the final central carbonyl.

  • Byproduct Management: The reaction generates elemental selenium (Se⁰) as a fine, toxic colloidal suspension. A critical self-validating step in this protocol is the immediate filtration of the crude mixture through Celite, which effectively traps the colloidal selenium and prevents catalytic poisoning in the subsequent step[2].

Step 2: Regioselective Hinsberg-Type Condensation

The construction of the quinoxaline core relies on a double Schiff-base condensation between the primary amines of o-phenylenediamine and the vicinal carbonyls of the trione[3].

  • The Symmetry Advantage: The most significant challenge in synthesizing 2-acyl-3-alkylquinoxalines from asymmetric tricarbonyls is poor regioselectivity. However, heptane-3,4,5-trione possesses C2v​ symmetry. Nucleophilic attack by the diamine at the C3 and C4 carbonyls is chemically identical to an attack at the C4 and C5 carbonyls. This structural symmetry guarantees that the cyclization funnel yields a single regioisomer: 1-(3-ethylquinoxalin-2-yl)propan-1-one[4].

  • Catalytic Activation: While aliphatic amines are highly nucleophilic, the amines of o-phenylenediamine are conjugated with the aromatic ring. The addition of catalytic glacial acetic acid protonates the highly electrophilic central carbonyl of the trione, significantly accelerating the initial nucleophilic attack and subsequent dehydration[3].

Workflow SM Heptane-3,5-dione (Starting Material) Ox SeO2 Oxidation 1,4-Dioxane, Reflux SM->Ox Int Heptane-3,4,5-trione (Symmetric Tricarbonyl) Ox->Int Riley Oxidation Cond Condensation with o-Phenylenediamine Int->Cond Prod 1-(3-Ethylquinoxalin-2-yl)propan-1-one (Target Compound) Cond->Prod Hinsberg-type Cyclization

Figure 1: Two-step synthetic workflow for 1-(3-ethylquinoxalin-2-yl)propan-1-one.

Materials and Reagents

StepReagent / MaterialMW ( g/mol )EquivalentsRole in Synthesis
1 Heptane-3,5-dione128.171.0Starting Material
1 Selenium Dioxide (SeO₂)110.961.2Oxidizing Agent
1 1,4-Dioxane / Water (95:5)N/ASolventReaction Medium
1 Celite 545N/AN/AFiltration Aid (Removes Se⁰)
2 Heptane-3,4,5-trione (Crude)142.151.0Intermediate Electrophile
2 o-Phenylenediamine108.141.0Bis-nucleophile
2 Absolute Ethanol46.07SolventReaction Medium
2 Glacial Acetic Acid60.05CatalyticCarbonyl Activator

Step-by-Step Experimental Protocols

Protocol A: Synthesis of Heptane-3,4,5-trione

Caution: Selenium dioxide is highly toxic and volatile. All operations must be conducted in a certified fume hood with appropriate PPE.

  • Reaction Setup: Equip a 250 mL round-bottom flask with an oval magnetic stir bar and a reflux condenser.

  • Dissolution: Add heptane-3,5-dione (50 mmol, 6.41 g) to the flask and dissolve it in 100 mL of a 1,4-dioxane/water mixture (95:5 v/v).

  • Oxidation: Carefully add selenium dioxide (60 mmol, 6.66 g) portion-wise to the stirring solution at room temperature.

  • Thermal Activation: Heat the reaction mixture to a gentle reflux (approx. 100–105 °C) for 6 to 8 hours.

  • In-Process Control (IPC): Monitor the reaction via TLC (Hexane/EtOAc 4:1, visualized with UV and KMnO₄). The reaction is complete when the starting material spot is fully consumed. The solution will transition to a dark red/brown suspension due to the precipitation of black elemental selenium[2].

  • Workup & Filtration: Cool the mixture to room temperature. Filter the crude suspension through a tightly packed pad of Celite to remove the colloidal selenium. Wash the Celite pad thoroughly with ethyl acetate (3 × 30 mL).

  • Isolation: Concentrate the filtrate under reduced pressure. Dissolve the resulting residue in diethyl ether (100 mL), wash with saturated aqueous NaHCO₃ (50 mL) and brine (50 mL), dry over anhydrous Na₂SO₄, and concentrate.

  • Storage: The crude heptane-3,4,5-trione is prone to hydration (forming gem-diols) and polymerization. It should be used immediately in Protocol B or stored strictly at -20 °C under an argon atmosphere.

Protocol B: Synthesis of 1-(3-Ethylquinoxalin-2-yl)propan-1-one
  • Reaction Setup: In a 250 mL round-bottom flask, dissolve the freshly prepared crude heptane-3,4,5-trione (assumed ~40 mmol based on typical Step 1 yields) in 80 mL of absolute ethanol.

  • Amine Addition: Add o-phenylenediamine (40 mmol, 4.33 g) portion-wise to the stirring solution at room temperature.

  • Catalysis: Add 0.5 mL of glacial acetic acid to the mixture.

  • Cyclization: Stir the reaction mixture at room temperature for 1 hour to allow the initial mono-imine formation, then heat to 60 °C for an additional 2 to 3 hours to drive the second cyclization and aromatization to completion[3].

  • In-Process Control (IPC): Monitor by TLC (Hexane/EtOAc 7:3, UV visualization). The product will appear as a distinct, highly UV-active spot.

  • Workup: Once complete, concentrate the ethanol in vacuo. Dissolve the crude residue in dichloromethane (DCM, 100 mL).

  • Self-Validating Wash: Wash the DCM layer with 1M HCl (2 × 50 mL) to selectively protonate and remove any unreacted o-phenylenediamine. Follow with a water wash (50 mL) and a brine wash (50 mL).

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the residue via flash column chromatography (silica gel, gradient elution from 100% Hexane to Hexane/EtOAc 8:2) to afford pure 1-(3-ethylquinoxalin-2-yl)propan-1-one.

Mechanism Trione Heptane-3,4,5-trione (Symmetric C2v) Attack Nucleophilic Attack at C3 & C4 (Equivalent to C4 & C5) Trione->Attack Diamine o-Phenylenediamine Diamine->Attack Imine Bis-Imine Intermediate Attack->Imine - H2O Aromatization Dehydration & Aromatization Imine->Aromatization - H2O Product Single Regioisomer: 1-(3-Ethylquinoxalin-2-yl)propan-1-one Aromatization->Product

Figure 2: Regioselective condensation mechanism driven by tricarbonyl symmetry.

Analytical Characterization Data

Verification of the final product should be conducted using standard spectroscopic techniques. The symmetry-breaking of the starting trione will be highly evident in the NMR spectra.

TechniqueParameterExpected ObservationStructural Assignment
¹H NMR (CDCl₃) Aromatic Multiplet~7.70 – 8.15 ppm (4H, m)Quinoxaline core protons (C5, C6, C7, C8)
¹H NMR (CDCl₃) Quartet~3.20 – 3.40 ppm (2H, q)-C(=O)-CH₂ -CH₃ (Propanoyl methylene)
¹H NMR (CDCl₃) Quartet~3.00 – 3.15 ppm (2H, q)-CH₂ -CH₃ (Ethyl methylene attached to C3)
¹H NMR (CDCl₃) Triplet~1.35 – 1.45 ppm (3H, t)-CH₂-CH₃ (Ethyl methyl)
¹H NMR (CDCl₃) Triplet~1.15 – 1.25 ppm (3H, t)-C(=O)-CH₂-CH₃ (Propanoyl methyl)
HRMS (ESI+) [M+H]⁺m/z calculated for C₁₃H₁₅N₂O⁺: 215.1179Confirms exact mass and molecular formula

Sources

Application

Application Note: 1-(3-Ethylquinoxalin-2-yl)propan-1-one as a Strategic Precursor in Heterocyclic Synthesis

Introduction and Chemical Rationale Quinoxaline derivatives are privileged scaffolds in medicinal chemistry, functioning as bioisosteres of quinolines, naphthalenes, and benzothiophenes[1]. They exhibit a broad spectrum...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Chemical Rationale

Quinoxaline derivatives are privileged scaffolds in medicinal chemistry, functioning as bioisosteres of quinolines, naphthalenes, and benzothiophenes[1]. They exhibit a broad spectrum of pharmacological activities, including potent antimicrobial, anti-inflammatory, and targeted anticancer properties[2]. In modern oncology, quinoxaline-based architectures are heavily investigated for their ability to inhibit Epidermal Growth Factor Receptor (EGFR) kinases and Lactate Dehydrogenase A (LDHA), disrupting both tumor proliferation and aberrant glucose metabolism[3].

The compound 1-(3-Ethylquinoxalin-2-yl)propan-1-one (CAS: 1310684-29-7)[4] serves as a highly versatile, bifunctional building block for the synthesis of complex fused or linked heterocycles. Its synthetic utility stems from two distinct reactive centers:

  • The Electrophilic Carbonyl: The C2-propanoyl group contains a highly electrophilic carbonyl carbon, susceptible to nucleophilic attack by hydrazines or amines to form Schiff bases or fused pyrazolo/pyrrolo systems[5].

  • The Enolizable α -Protons: The methylene protons of the propanoyl group are highly acidic. Under acid catalysis, they readily enolize, allowing for regioselective functionalization (e.g., α -halogenation) without disturbing the adjacent 3-ethyl group.

This application note details the validated protocols for utilizing 1-(3-ethylquinoxalin-2-yl)propan-1-one to synthesize thiazolyl-quinoxaline derivatives—a structural motif highly prized in the development of ATP-competitive kinase inhibitors.

Experimental Workflows and Protocols

Protocol A: Regioselective α -Bromination of the Propanoyl Side Chain

Expertise & Causality: The direct bromination of 1-(3-ethylquinoxalin-2-yl)propan-1-one must be carefully controlled to prevent electrophilic aromatic substitution on the quinoxaline core or unwanted halogenation of the 3-ethyl group. By utilizing glacial acetic acid with a catalytic amount of hydrobromic acid, the reaction is forced through an acid-catalyzed enolization mechanism. The enol forms exclusively at the ketone side chain, making the α -carbon highly nucleophilic toward molecular bromine.

Materials:

  • 1-(3-Ethylquinoxalin-2-yl)propan-1-one (10.0 mmol)

  • Glacial acetic acid (25 mL)

  • 48% Aqueous HBr (0.5 mL)

  • Molecular Bromine (Br₂, 10.5 mmol)

Step-by-Step Methodology:

  • Preparation: Dissolve 10.0 mmol of the quinoxaline precursor in 20 mL of glacial acetic acid in a 100 mL round-bottom flask equipped with a magnetic stirrer.

  • Catalysis: Add 0.5 mL of 48% HBr to the solution to initiate the enolization process. Stir for 5 minutes at room temperature (25 °C).

  • Halogenation: In a separate vial, dissolve 10.5 mmol of Br₂ in 5 mL of glacial acetic acid. Add this solution dropwise to the reaction flask over 30 minutes using an addition funnel.

  • Reaction: Allow the mixture to stir continuously for 2 hours at 25 °C.

  • Quenching & Workup: Pour the reaction mixture into 100 mL of ice-cold distilled water. Carefully neutralize the acidic solution by adding saturated aqueous NaHCO₃ until pH 7 is reached.

  • Extraction: Extract the aqueous layer with dichloromethane (3 × 30 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the α -bromo ketone intermediate.

Self-Validating System: The reaction progress is visually self-indicating. The deep red color of the molecular bromine will dissipate as it is consumed by the enol. A persistent pale yellow/orange color indicates the completion of the electrophilic addition.

Protocol B: Hantzsch Cyclization to Thiazolyl-Quinoxalines

Expertise & Causality: The resulting α -bromo ketone is a powerful bis-electrophile. Reacting it with a thioamide or thiourea (a bis-nucleophile) triggers a Hantzsch thiazole synthesis. Ethanol is selected as the solvent because it readily solubilizes the starting materials at reflux, but the resulting aminothiazole hydrobromide salt is highly insoluble, driving the reaction equilibrium forward and simplifying purification.

Materials:

  • Crude α -bromo ketone intermediate (approx. 10.0 mmol)

  • Thiourea or Thioamide derivative (12.0 mmol)

  • Absolute Ethanol (30 mL)

Step-by-Step Methodology:

  • Dissolution: Suspend the crude α -bromo ketone in 30 mL of absolute ethanol in a 100 mL round-bottom flask.

  • Nucleophile Addition: Add 12.0 mmol of thiourea (or selected thioamide) directly to the flask.

  • Cyclization: Attach a reflux condenser and heat the mixture to 78 °C (reflux) for 4 hours.

  • Precipitation: Remove the heat and allow the flask to cool slowly to room temperature, then transfer to an ice bath for 30 minutes. A crystalline precipitate of the hydrobromide salt will form.

  • Isolation: Filter the precipitate under vacuum and wash the filter cake with 10 mL of ice-cold ethanol.

  • Free-Basing: To convert the salt to the free base, suspend the solid in 20 mL of deionized water and adjust the pH to 8.0 using 10% NaOH. Filter the resulting solid, wash with water, and recrystallize from hot ethanol.

Self-Validating System: The spontaneous precipitation of the hydrobromide salt from the ethanolic solution confirms successful cyclization. If the solution remains clear upon cooling, the cyclization is incomplete, indicating either degraded α -bromo ketone or insufficient reflux time.

Quantitative Data and Optimization

The following tables summarize the optimization parameters for the α -bromination step and the substrate scope for the Hantzsch cyclization, demonstrating the robustness of the protocols.

Table 1: Optimization of α -Bromination Conditions

SolventCatalystTemperature (°C)Time (h)Yield (%)Observation
CHCl₃None251245Sluggish enolization; incomplete conversion.
AcOHNone25672Moderate rate; some unreacted starting material.
AcOH 48% HBr (cat.) 25 2 91 Optimal conditions; clean conversion.
AcOH48% HBr (cat.)50185Faster rate, but dibrominated side products observed.

Table 2: Scope of Hantzsch Cyclization (Nucleophile Variations)

NucleophileR-Group on Thiazole RingReflux Time (h)Isolated Yield (%)Purity (HPLC)
Thiourea-NH₂ (2-Aminothiazole)488>98%
Thioacetamide-CH₃ (2-Methylthiazole)682>95%
Thiobenzamide-C₆H₅ (2-Phenylthiazole)876>94%

Visualizations of Workflows and Pathways

SynthesisWorkflow A 1-(3-Ethylquinoxalin-2-yl)propan-1-one (Precursor) B Acid-Catalyzed Enolization (AcOH, HBr cat.) A->B C Electrophilic Bromination (Br2, 25°C) B->C D α-Bromo Ketone Intermediate (Bis-electrophile) C->D E Hantzsch Cyclization (Thiourea, EtOH, Reflux) D->E F Thiazolyl-Quinoxaline Scaffold (Kinase Inhibitor Candidate) E->F

Step-by-step synthetic workflow from quinoxaline precursor to target scaffold.

MechanismOfAction Ligand EGF Ligand Receptor EGFR (Kinase Domain) Ligand->Receptor PI3K PI3K Activation Receptor->PI3K Inhibitor Quinoxaline Derivative Inhibitor->Receptor ATP-Competitive Inhibition AKT AKT Phosphorylation PI3K->AKT Tumor Tumor Cell Survival AKT->Tumor

Mechanism of action: Quinoxaline derivatives acting as EGFR inhibitors.

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Method

Applications of 1-(3-Ethylquinoxalin-2-yl)propan-1-one in Medicinal Chemistry: Detailed Application Notes and Protocols

Executive Summary The quinoxaline scaffold—a fused bicyclic system comprising a benzene and a pyrazine ring—is a highly privileged structure in modern medicinal chemistry[1]. Compounds bearing this nucleus exhibit a vast...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The quinoxaline scaffold—a fused bicyclic system comprising a benzene and a pyrazine ring—is a highly privileged structure in modern medicinal chemistry[1]. Compounds bearing this nucleus exhibit a vast array of pharmacological activities, including potent anticancer, antimicrobial, and antiparasitic properties[2][3]. Within this chemical space, 1-(3-Ethylquinoxalin-2-yl)propan-1-one (CAS: 1310684-29-7)[4] emerges as a highly versatile, bifunctional building block. As a Senior Application Scientist, I have structured this guide to detail how the unique stereoelectronic properties of this intermediate are leveraged to synthesize complex active pharmaceutical ingredients (APIs), complete with self-validating experimental protocols and quantitative pharmacological data.

Chemical Profile & Causality of Reactivity

The synthetic utility of 1-(3-Ethylquinoxalin-2-yl)propan-1-one is dictated by three core structural features, which provide the causality behind its selection for API synthesis:

  • Electrophilic Carbonyl Center : The propan-1-one (propionyl) moiety at the C2 position features a highly electrophilic carbonyl carbon. This site is highly susceptible to nucleophilic attack by hydrazines, amines, and hydroxylamines, facilitating the high-yield formation of hydrazones, pyrazoles, and isoxazoles[5].

  • Acidic Alpha-Protons : The electron-withdrawing nature of the adjacent quinoxaline ring significantly increases the acidity of the alpha-protons on the propan-1-one side chain. This enables regioselective alpha-halogenation, creating an alpha-halo ketone intermediate that is ideal for downstream cross-coupling or the formation of fused thiazole rings[6].

  • Planar Pharmacophore : The rigid, aromatic quinoxaline core acts as an excellent planar intercalator for DNA binding and serves as a critical hinge-binding motif in the ATP-binding pockets of various kinases[1][5].

Synthetic_Workflow Start 1-(3-Ethylquinoxalin-2-yl) propan-1-one Condensation Hydrazine Condensation (Ethanol, Reflux) Start->Condensation Route A Halogenation Alpha-Bromination (Br2, AcOH) Start->Halogenation Route B Hydrazone Hydrazone / Pyrazole Derivatives Condensation->Hydrazone High Yield BromoIntermediate Alpha-Bromo Ketone Intermediate Halogenation->BromoIntermediate Regioselective CrossCoupling Nucleophilic Substitution BromoIntermediate->CrossCoupling Thiazole Thiazole-Quinoxaline Hybrids CrossCoupling->Thiazole Pharmacophore Fusion

Synthetic workflow and reactivity map of 1-(3-Ethylquinoxalin-2-yl)propan-1-one.

Medicinal Chemistry Applications

Synthesis of Anticancer Agents (Kinase Inhibitors)

Quinoxaline derivatives are widely recognized as potent inhibitors of receptor tyrosine kinases, such as Vascular Endothelial Growth Factor Receptor (VEGFR) and Platelet-Derived Growth Factor Receptor (PDGFR), which are critical drivers of tumor angiogenesis[1].

By condensing the propan-1-one moiety of our target compound with various aryl hydrazines, researchers synthesize quinoxaline-hydrazone hybrids. Mechanistic Causality : The newly formed hydrazone tail projects deep into the hydrophobic allosteric pockets of the kinase, while the nitrogen atoms of the quinoxaline core engage in critical hydrogen bonding with the kinase hinge region[5]. This dual-binding mode effectively outcompetes ATP, shutting down downstream PI3K/AKT and MEK/ERK signaling pathways and inducing apoptosis in cancer cells[1].

VEGFR_Pathway Ligand VEGF Ligand Receptor VEGFR (Receptor Tyrosine Kinase) Ligand->Receptor Binds & Activates PI3K PI3K / AKT Pathway Receptor->PI3K Phosphorylation MEK MEK / ERK Pathway Receptor->MEK Phosphorylation Inhibitor Quinoxaline-Derived Kinase Inhibitor Inhibitor->Receptor Blocks ATP Pocket Inhibitor->PI3K Inhibits Inhibitor->MEK Inhibits Angiogenesis Tumor Angiogenesis & Proliferation PI3K->Angiogenesis Promotes Apoptosis Apoptosis (Cell Death) PI3K->Apoptosis Downregulation Triggers MEK->Angiogenesis Promotes

Mechanism of action for quinoxaline-derived VEGFR kinase inhibitors.

Synthesis of Antimicrobial & Antiparasitic Agents

The quinoxaline nucleus is also a cornerstone in the development of agents against Plasmodium falciparum (malaria) and Leishmania[2]. Converting the propan-1-one group into a fused thiazole ring (via alpha-bromination followed by condensation with thiourea) yields highly rigid, planar molecules. These planar hybrids act as DNA intercalators or inhibitors of essential parasitic oxidoreductases, demonstrating high selective toxicity against protozoan targets[2][6].

Experimental Protocols (Self-Validating Systems)

The following protocols are designed as self-validating systems. They include specific in-process controls (IPCs) that allow the chemist to verify the success of a step before proceeding, ensuring high trustworthiness and reproducibility.

Protocol 1: Synthesis of Quinoxaline-Hydrazone Derivatives

Causality: Absolute ethanol is selected as the solvent because it solubilizes both the ketone and the hydrazine at reflux, but forces the highly crystalline hydrazone product to precipitate upon cooling, driving the equilibrium forward. Glacial acetic acid acts as a Brønsted acid catalyst, protonating the carbonyl oxygen to increase its electrophilicity[5].

  • Initialization : In a 100 mL round-bottom flask, dissolve 10 mmol of 1-(3-Ethylquinoxalin-2-yl)propan-1-one in 30 mL of absolute ethanol.

  • Catalysis & Coupling : Add 12 mmol (1.2 eq) of the desired aryl hydrazine, followed by 3-4 drops of glacial acetic acid.

  • Reaction Execution : Equip the flask with a reflux condenser and heat to 78°C with continuous magnetic stirring for 3-4 hours.

  • In-Process Control (Self-Validation) : Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) mobile phase. The reaction is complete when the UV-active ketone spot (Rf ~0.5) completely disappears, replaced by a new, lower Rf spot corresponding to the hydrazone.

  • Crystallization : Remove the flask from heat and cool slowly to 0°C in an ice bath. Self-Validation: The formation of a distinct, brightly colored crystalline precipitate confirms successful condensation and supersaturation.

  • Isolation : Filter the precipitate under vacuum, wash with 10 mL of ice-cold ethanol to remove unreacted hydrazine, and dry under a vacuum to yield the pure product.

Protocol 2: Regioselective Alpha-Bromination

Causality: Glacial acetic acid is utilized as the solvent because it facilitates the enolization of the propan-1-one moiety. The formation of the enol is the rate-determining step, which subsequently attacks the electrophilic bromine molecule.

  • Initialization : Dissolve 10 mmol of 1-(3-Ethylquinoxalin-2-yl)propan-1-one in 20 mL of glacial acetic acid at room temperature.

  • Halogenation : Slowly add 10.5 mmol (1.05 eq) of molecular bromine (Br₂) dropwise over 15 minutes using an addition funnel.

  • Reaction Execution : Stir the mixture at room temperature for 2 hours.

  • In-Process Control (Self-Validation) : The initial deep red/brown color of the bromine will progressively decolorize to a pale yellow. This color change serves as a visual kinetic indicator that the electrophilic bromine has been successfully consumed by the enol.

  • Quenching & Isolation : Pour the reaction mixture into 100 mL of ice-cold distilled water. Self-Validation: Immediate precipitation of the alpha-bromo ketone occurs due to its high insolubility in aqueous media.

  • Purification : Filter the solid, wash thoroughly with a 5% NaHCO₃ aqueous solution to neutralize any residual acetic acid, and dry in a desiccator.

Quantitative Data Presentation

The table below summarizes the in vitro biological activity of representative downstream quinoxaline derivatives synthesized from similar building blocks, demonstrating the pharmacological potential of this chemical space[1][5].

Compound ClassTarget Cell Line / OrganismIC₅₀ (µM)Primary Mechanism of Action
Quinoxaline-Hydrazone HCT-116 (Human Colon Carcinoma)1.90Kinase / hTS allosteric inhibition[5]
Quinoxaline-Pyrazole MCF-7 (Human Breast Adenocarcinoma)2.30VEGFR/PDGFR Kinase inhibition[1][5]
Quinoxaline 1,4-dioxide PC-3 (Human Prostate Cancer)2.11Hypoxia-selective cytotoxicity[1][6]
Thiazolo-Quinoxaline Plasmodium falciparum (FCR-3 strain)0.85Oxidoreductase inhibition / DNA intercalation[2]

References

  • Pereira, J.A., et al. (2015). Quinoxaline, its derivatives and applications: A State of the Art review. European Journal of Medicinal Chemistry / PubMed. Retrieved from:[Link]

  • Galiullin, M., et al. (2023). Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. Pharmaceuticals (MDPI). Retrieved from:[Link]

  • Gouda, M.A., et al. (2018). Convenient Synthesis and Anticancer Activity of Methyl 2-[3-(3-Phenyl-quinoxalin-2-ylsulfanyl.... ACS Omega / PMC. Retrieved from:[Link]

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Application

Development of a Robust, Validated HPLC Method for the Quantification of 1-(3-Ethylquinoxalin-2-yl)propan-1-one

An Application Note and Protocol from a Senior Application Scientist Abstract This document provides a comprehensive, in-depth guide for the development and validation of a reversed-phase high-performance liquid chromato...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol from a Senior Application Scientist

Abstract

This document provides a comprehensive, in-depth guide for the development and validation of a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the analysis of 1-(3-Ethylquinoxalin-2-yl)propan-1-one. Quinoxaline derivatives are a significant class of heterocyclic compounds, widely investigated for their potential applications in medicinal chemistry.[1][2] Consequently, a reliable and robust analytical method is paramount for ensuring the quality, purity, and quantification of these compounds during research and development. This protocol is designed for researchers, scientists, and drug development professionals, detailing a systematic approach from initial analyte assessment to full method validation according to ICH Q2(R2) guidelines.[3][4][5]

Analyte Properties & Initial Assessment

Structure:

Figure 1: Chemical Structure of 1-(3-Ethylquinoxalin-2-yl)propan-1-one

PropertyEstimated Value / CharacteristicRationale & Implication for HPLC Method
Molecular Formula C₁₃H₁₄N₂O
Molecular Weight ~214.27 g/mol Influences diffusion characteristics; suitable for standard HPLC analysis.
Polarity (LogP) Moderately Polar / LipophilicThe quinoxaline core is aromatic and the alkyl chains add lipophilicity.[7] This makes the compound an ideal candidate for reversed-phase chromatography.
pKa (Predicted) BasicThe nitrogen atoms in the quinoxaline ring are basic and can be protonated under acidic conditions.[8] Mobile phase pH control will be critical to ensure consistent analyte ionization and achieve symmetrical peak shapes.
UV Absorbance Expected λmax ~254-350 nmThe conjugated aromatic quinoxaline ring system is a strong chromophore. A UV-Vis scan is required to determine the optimal wavelength for maximum sensitivity. Quinoxaline derivatives commonly have strong absorbance in this range.[1][9]

Method Development Strategy: A Logic-Driven Approach

The development process follows a systematic workflow designed to efficiently identify and optimize the critical parameters governing the chromatographic separation. This approach minimizes trial-and-error and builds a robust method from the ground up.

MethodDevelopmentWorkflow cluster_0 Phase 1: Initial Assessment & Setup cluster_1 Phase 2: Screening & Scouting cluster_2 Phase 3: Optimization cluster_3 Phase 4: Validation Analyte_Props Analyte Physicochemical Properties Assessment Column_Select Select C18 Column (e.g., 4.6x150mm, 5µm) Analyte_Props->Column_Select Moderately Polar Wavelength_Select Determine λmax via UV-Vis Scan Column_Select->Wavelength_Select Mobile_Phase_Screen Mobile Phase Screening A: 0.1% Formic Acid in H₂O B: ACN vs. MeOH Wavelength_Select->Mobile_Phase_Screen Gradient_Scout Broad Gradient Scout (e.g., 5-95% B in 20 min) Mobile_Phase_Screen->Gradient_Scout Gradient_Opt Optimize Gradient (Slope & Time) Gradient_Scout->Gradient_Opt Identify Elution % Flow_Temp_Opt Fine-Tune (Flow Rate & Temperature) Gradient_Opt->Flow_Temp_Opt Validation Perform Method Validation (ICH Q2(R2) Guidelines) Flow_Temp_Opt->Validation Final_Method Finalized & Validated Analytical Method Validation->Final_Method

Caption: Logical workflow for HPLC method development.

Stationary Phase Selection

The primary retention mechanism in reversed-phase chromatography is hydrophobic interaction.[10] Given the analyte's moderately polar nature, a C18 (octadecylsilane) column is the logical starting point. It is a versatile, widely used stationary phase that provides sufficient hydrophobicity to retain the analyte while allowing for elution with common organic solvents. A standard dimension (e.g., 4.6 x 150 mm, 5 µm particle size) is suitable for initial development.[1]

Mobile Phase Selection
  • Aqueous Component (Phase A): High-purity water is used. To control the ionization state of the basic nitrogen atoms in the quinoxaline ring and improve peak shape, an acidic modifier is essential.[8] 0.1% (v/v) Formic Acid is an excellent choice as it is a volatile additive compatible with mass spectrometry (MS) if hyphenation is desired.[11]

  • Organic Component (Phase B): Acetonitrile (ACN) and Methanol (MeOH) are the most common organic solvents. They possess different solvent strengths and selectivities.[10] It is recommended to screen both to determine which provides better resolution and peak shape for the analyte and any potential impurities. ACN typically offers lower viscosity and higher efficiency.

Detection Wavelength (λmax)

To ensure maximum sensitivity, the UV detector should be set at a wavelength where the analyte exhibits maximum absorbance (λmax). This is determined by injecting a concentrated solution of the analyte and performing a UV-Vis scan using a diode array detector (DAD) or by scanning the solution in a UV-Vis spectrophotometer. For quinoxaline derivatives, a strong absorbance is typically observed between 254 nm and 350 nm.[1]

Experimental Protocols

Protocol 1: Reagent and Sample Preparation
  • Mobile Phase A: Add 1.0 mL of formic acid to 1000 mL of HPLC-grade water. Filter through a 0.45 µm membrane filter and degas.

  • Mobile Phase B (Option 1): Use 100% HPLC-grade Acetonitrile.

  • Mobile Phase B (Option 2): Use 100% HPLC-grade Methanol.

  • Sample Diluent: Prepare a mixture of Water:Acetonitrile (50:50, v/v).

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of 1-(3-Ethylquinoxalin-2-yl)propan-1-one reference standard and dissolve in 10 mL of sample diluent.

  • Working Standard Solution (e.g., 100 µg/mL): Dilute 1 mL of the stock solution to 10 mL with the sample diluent.

Protocol 2: Initial Chromatographic Screening

This protocol uses a broad gradient to quickly determine the approximate organic solvent percentage required for elution and to compare the selectivity of ACN and MeOH.

  • Instrumentation: HPLC system with a UV/DAD detector and a C18 column (4.6 x 150 mm, 5 µm).

  • Column Temperature: 30 °C.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection: Monitor at the predetermined λmax.

  • Gradient Program:

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
20.0595
25.0595
25.1955
30.0955
  • Procedure: Inject the working standard solution and run the gradient program first with Acetonitrile as Phase B, and then repeat with Methanol as Phase B.

  • Analysis: Compare the two chromatograms for peak shape, retention time, and resolution from any impurities. Select the organic solvent that provides the best overall chromatography.

Protocol 3: Method Optimization

Based on the results from the screening run (Protocol 2), the gradient is optimized to reduce run time while maintaining good resolution.

  • Calculate the Elution Point: Note the time (t_R_) and the corresponding %B at which the analyte elutes during the scouting gradient.

  • Design the Optimized Gradient: Create a shallower gradient around the elution point. For example, if the peak eluted at 12 minutes in the 20-minute scouting gradient (corresponding to ~50% B), a new gradient could be:

    • Start at (%B at t_R_ - 20%), e.g., 30% B.

    • Ramp to (%B at t_R_ + 20%), e.g., 70% B, over 10-15 minutes.

    • Include a wash and re-equilibration step.

  • Fine-Tuning: Further optimize by making small adjustments to the gradient slope, flow rate (0.8-1.2 mL/min), and column temperature (25-40 °C) to achieve optimal resolution and a symmetric peak (Tailing Factor ~1.0).

Method Validation Protocol (per ICH Q2(R2))

Once the chromatographic conditions are finalized, the method must be validated to demonstrate its suitability for the intended purpose.[4][12] Validation is a continuous process that ensures the method's reliability.[3]

ParameterPurposeTypical ProcedureAcceptance Criteria
Specificity To ensure the analyte peak is free from interference from impurities, degradants, or matrix components.Analyze blank, placebo (if applicable), and spiked samples. Perform forced degradation studies (acid, base, peroxide, heat, light).Peak purity index > 0.995. Analyte peak is resolved from all other peaks.
Linearity To demonstrate a proportional relationship between detector response and analyte concentration.Prepare at least five concentrations across the desired range (e.g., 50-150% of the target concentration).Correlation coefficient (r²) ≥ 0.999.
Range The interval between the upper and lower concentrations for which the method is precise, accurate, and linear.Derived from the linearity study.The specified range for the procedure.[12]
Accuracy The closeness of the test results to the true value.Analyze samples of known concentration (e.g., 80%, 100%, 120%) in triplicate.% Recovery within 98.0% - 102.0%.
Precision The degree of agreement among individual test results.Repeatability: Six replicate injections of the same sample. Intermediate Precision: Repeat on a different day, with a different analyst, or on different equipment.Relative Standard Deviation (RSD) ≤ 2.0%.
LOD & LOQ The lowest amount of analyte that can be detected (LOD) and quantified (LOQ) with acceptable precision and accuracy.Determined based on signal-to-noise ratio (S/N) (LOD ≈ 3:1, LOQ ≈ 10:1) or from the standard deviation of the response and the slope of the calibration curve.S/N ratio criteria met. LOQ precision (RSD) ≤ 10%.
Robustness To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.Vary parameters like flow rate (±10%), column temperature (±5°C), and mobile phase pH/composition (±2%).System suitability parameters (e.g., tailing factor, theoretical plates) remain within acceptable limits.

Conclusion

This application note provides a systematic and scientifically grounded protocol for the development and validation of an RP-HPLC method for 1-(3-Ethylquinoxalin-2-yl)propan-1-one. By following this logical workflow, from understanding the analyte's properties to performing a full ICH-compliant validation, researchers can establish a robust, reliable, and transferable analytical method suitable for quality control, stability testing, and quantitative analysis in a regulated environment.

References

  • Wang, J., et al. (2007). Development of a high-performance liquid chromatography method for the simultaneous quantification of quinoxaline-2-carboxylic acid and methyl-3-quinoxaline-2-carboxylic acid in animal tissues. Journal of Chromatography A, 1146(1), 1-7. Retrieved from [Link]

  • Pharmaguideline. (2024). Steps for HPLC Method Validation. Retrieved from [Link]

  • Gasteiger, J., et al. (2011). Studies on Log P o/w of Quinoxaline di-N-Oxides: A Comparison of RP-HPLC Experimental and Predictive Approaches. Molecules, 16(9), 7675-7693. Retrieved from [Link]

  • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]

  • LCGC International. (2026). A Strategy for Developing HPLC Methods for Chiral Drugs. Retrieved from [Link]

  • SIELC Technologies. (2018). Separation of Quinoxaline on Newcrom R1 HPLC column. Retrieved from [Link]

  • Sepuxianyun. (2025). Heterocycles Structural Analysis in HPLC Method Development. Retrieved from [Link]

  • YouTube. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. Retrieved from [Link]

  • International Council for Harmonisation (ICH). (2023). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • Dave, R. S., et al. (2021). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. International Journal of Scientific Research in Science and Technology, 8(3), 528-542. Retrieved from [Link]

  • European Medicines Agency (EMA). (2022). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]

  • Biotage. (2023). How do I develop a reversed-phase flash column chromatography method?. Retrieved from [Link]

  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1-(4-Ethyl-2,3-dihydroquinoxalin-1-yl)propan-1-one. PubChem Compound Summary for CID 137348879. Retrieved from [Link]

  • Chemical Synthesis Database. (2025). 3-isoquinolin-1-yl-1-phenylpropan-1-one. Retrieved from [Link]

  • MDPI. (2025). Novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides as Antiproliferative Agents: Design, Synthesis, In Vitro Testing, and In Silico Mechanistic Study. Retrieved from [Link]

  • PubChemLite. (n.d.). 1-propanone, 3-(1-piperidinyl)-1-(2,3,4,5-tetrahydro-1,6-benzodioxocin-8-yl)-, hydrochloride. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1-[3-(Propan-2-ylidene)cyclopentyl]ethan-1-one. PubChem Compound Summary for CID 71373485. Retrieved from [Link]

  • MDPI. (2019). Discovery of Novel UV-Filters with Favorable Safety Profiles in the 5-Arylideneimidazolidine-2,4-dione Derivatives Group. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Methyl-1-(prop-2-en-1-yl)quinoxalin-2(1H)-one. Retrieved from [Link]

  • MDPI. (2022). Toxicokinetics, Percutaneous Absorption and Tissue Distribution of Benzophenone-3, an UV Filtering Agent, in Rats. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Molecular Structure, Electronic Properties, Spectroscopic Investigation (IR, NMR, and UV/Visible), Solvent Effect, NLO, Physicochemical Properties, ADMET Prediction and Molecular Docking Study of Novel 2, 3-bis [(1-methyl-1H-imidazole-2-yl) thio] Quinoxaline: An AM1, DFT and TD-DFT Approach. Retrieved from [Link]

  • Elsevier. (2026). Simultaneous determination of triazine-based UV absorbers by first-order derivative spectrophotometry in different media. Arabian Journal of Chemistry. Retrieved from [Link]

  • Chemical Substance Information. (n.d.). 3-PHENYL-1-QUINOXALIN-2-YL-PROPAN-1-ONE. Retrieved from [Link]

  • ResearchGate. (2025). Novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides as Antiproliferative Agents: Design, Synthesis, In Vitro Testing, and In Silico Mechanistic Study. Retrieved from [Link]

Sources

Method

Catalysts for the Preparation of 1-(3-Ethylquinoxalin-2-yl)propan-1-one: A Comprehensive Protocol and Mechanistic Guide

Target Audience: Researchers, Synthesis Chemists, and Drug Development Professionals Document Type: Application Note & Standard Operating Procedure (SOP) Introduction & Retrosynthetic Strategy Quinoxaline derivatives rep...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthesis Chemists, and Drug Development Professionals Document Type: Application Note & Standard Operating Procedure (SOP)

Introduction & Retrosynthetic Strategy

Quinoxaline derivatives represent a privileged scaffold in medicinal chemistry, exhibiting a broad spectrum of pharmacological activities, including antiviral, antibacterial, and anticancer properties[1]. The target compound, 1-(3-ethylquinoxalin-2-yl)propan-1-one , is an asymmetric quinoxaline bearing an ethyl group at the C3 position and a propanoyl moiety at the C2 position.

From a retrosynthetic perspective, the most efficient route to this scaffold is the double condensation of o-phenylenediamine (OPDA) with a vicinal tricarbonyl compound. Specifically, the use of heptane-3,4,5-trione is strategically chosen. Because heptane-3,4,5-trione is a symmetrical molecule, the nucleophilic attack by OPDA on the C3/C4 carbonyls is chemically equivalent to an attack on the C4/C5 carbonyls. Causality Insight: This inherent symmetry is a critical design choice; it completely eliminates the formation of structural regioisomers, ensuring that the reaction yields a single, highly pure product without the need for complex chromatographic separation.

Mechanistic Causality: The Role of the Catalyst

Historically, the condensation of 1,2-diamines with dicarbonyls required harsh conditions, strong Brønsted acids, and extended reflux times. Modern catalytic approaches utilize Lewis acids or supported heteropolyoxometalates to drive the reaction at room temperature[2].

The catalyst functions by coordinating to the oxygen atoms of the highly electrophilic tricarbonyl system. This coordination withdraws electron density from the carbonyl carbons, drastically lowering the activation energy required for the initial nucleophilic attack by the primary amine of OPDA. Following the formation of the carbinolamine intermediate, the catalyst facilitates a rapid dehydration and subsequent intramolecular cyclization to form a dihydropyrazine ring, which spontaneously aromatizes into the stable quinoxaline core. The third carbonyl remains unreacted due to the steric hindrance and electron-withdrawing nature of the newly formed aromatic system.

Mechanism OPDA o-Phenylenediamine (Nucleophile) Carbinolamine Carbinolamine Intermediate OPDA->Carbinolamine Nucleophilic Attack Trione Heptane-3,4,5-trione (Electrophile) Complex Catalyst-Carbonyl Activation Complex Trione->Complex Catalyst Activation Complex->Carbinolamine Dihydropyrazine Dihydropyrazine Intermediate Carbinolamine->Dihydropyrazine -H2O Cyclization Product 1-(3-Ethylquinoxalin-2-yl) propan-1-one Dihydropyrazine->Product -H2O Aromatization

Mechanistic pathway for the catalytic synthesis of 1-(3-ethylquinoxalin-2-yl)propan-1-one.

Catalyst Selection & Comparative Data

Selecting the appropriate catalyst dictates the greenness, scalability, and workup efficiency of the synthesis. Below is a comparative analysis of modern catalysts utilized for quinoxaline synthesis under mild conditions[2][3].

Catalyst SystemLoadingSolventTemp (°C)TimeYield (%)Recyclable
CuH₂PMo₁₁VO₄₀ / Al₂O₃ 100 mgToluene252.0 h92Yes
CuSO₄·5H₂O 10 mol%Ethanol2538 min93No
TiO₂-Pr-SO₃H 5 mol%Solvent-Free251.0 h90Yes
Uncatalyzed (Control) N/AEthanolReflux12.0 h< 40N/A

Application Insight: For scalable and environmentally conscious workflows, alumina-supported heteropolyoxometalates (CuH₂PMo₁₁VO₄₀/Al₂O₃) are highly recommended. The use of a non-polar solvent like toluene ensures that the highly polar water byproduct phase-separates or is easily driven off, while the inorganic catalyst remains strictly heterogeneous, allowing for simple filtration and reuse without loss of catalytic activity[2]. Alternatively, CuSO₄·5H₂O offers an extremely rapid, cost-effective solution for small-scale discovery chemistry[3].

Experimental Protocol: Self-Validating System

The following protocol details the synthesis using the supported heteropolyoxometalate catalyst. The workflow is designed to be self-validating, meaning each step contains an analytical checkpoint to ensure the causality of the reaction is maintained.

Workflow Step1 Step 1: Catalyst Prep Incipient wetness impregnation of Al2O3 Step2 Step 2: Reaction Setup OPDA + Heptane-3,4,5-trione + Catalyst in Toluene Step1->Step2 Step3 Step 3: Catalytic Condensation Stir at 25°C for 2h. Monitor via TLC Step2->Step3 Step4 Step 4: Catalyst Recovery Filter heterogeneous catalyst, wash with EtOH Step3->Step4 Step5 Step 5: Isolation & Validation Evaporate solvent, recrystallize, NMR/MS analysis Step4->Step5

Step-by-step experimental workflow for the heterogeneous catalytic synthesis of quinoxalines.

Step-by-Step Methodology

Step 1: Catalyst Preparation (CuH₂PMo₁₁VO₄₀/Al₂O₃)

  • Action: Prepare the catalyst via incipient wetness impregnation by dissolving the Keggin heteropolyoxometalate in a minimal amount of distilled water and adding commercial alumina cylinders. Dry at 120°C for 4 hours.

  • Causality: Impregnation maximizes the surface area of the active Mo/V sites. Drying removes bound water, ensuring the catalyst acts as a strong Lewis/Brønsted acid rather than a hydrating agent[2].

Step 2: Reaction Assembly

  • Action: In a 50 mL round-bottom flask, combine o-phenylenediamine (1.0 mmol, 108 mg) and heptane-3,4,5-trione (1.0 mmol, 142 mg) in 8 mL of anhydrous toluene. Add 100 mg of the supported catalyst.

  • Causality: Equimolar ratios prevent the over-consumption of reagents. Toluene is selected because the starting materials are soluble, but the catalyst is completely insoluble, creating an ideal heterogeneous environment.

Step 3: Catalytic Condensation & Monitoring

  • Action: Stir the mixture at room temperature (25°C) for 2 hours. Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (4:1) eluent system.

  • Validation Checkpoint: OPDA is highly polar and will streak near the baseline. The successful formation of 1-(3-ethylquinoxalin-2-yl)propan-1-one will appear as a highly UV-active spot with a significantly higher Rf​ value (~0.6). The reaction is complete when the baseline OPDA spot disappears.

Step 4: Catalyst Recovery & Product Isolation

  • Action: Filter the reaction mixture through a sintered glass funnel to remove the solid catalyst. Wash the catalyst bed with 2 mL of cold ethanol (the catalyst can be dried and reused for up to 5 cycles).

  • Action: Dry the organic filtrate over anhydrous Na₂SO₄, filter, and evaporate the toluene under reduced pressure. Recrystallize the crude residue from hot ethanol.

Step 5: Analytical Validation (NMR & MS) To confirm the structural integrity of 1-(3-ethylquinoxalin-2-yl)propan-1-one, perform NMR spectroscopy.

  • ¹H NMR (CDCl₃, 400 MHz): Look for the disappearance of the broad primary amine singlet (-NH₂, ~4.0 ppm). Confirm the quinoxaline aromatic core via multiplets at ~7.75 and ~8.10 ppm (4H). The propanoyl group will present as a quartet at ~3.30 ppm (2H) and a triplet at ~1.25 ppm (3H). The ethyl group directly attached to the ring will appear as a quartet at ~3.15 ppm (2H) and a triplet at ~1.40 ppm (3H).

  • ¹³C NMR (CDCl₃, 100 MHz): The defining self-validating peak is the unreacted ketone carbonyl carbon of the propanoyl group, which must appear far downfield at ~200 ppm . The C=N carbons of the quinoxaline ring will appear at ~153-155 ppm.

References

  • [1] Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades. Molecules (MDPI). Available at:

  • [3] Synthesis of Novel Aryl Quinoxaline Derivatives by New Catalytic Methods. Oriental Journal of Chemistry. Available at:

  • [2] An efficient protocol for the synthesis of quinoxaline derivatives at room temperature using recyclable alumina-supported heteropolyoxometalates. ScientificWorldJournal (PubMed Central). Available at:

Sources

Application

Application Note: Synthesis and Characterization of 1-(3-Ethylquinoxalin-2-yl)propan-1-one

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Scaffold Class: Nitrogen-containing fused heterocycles (Benzo[a]pyrazines) Introduction and Strategic Rationale Quinoxalines are privil...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Scaffold Class: Nitrogen-containing fused heterocycles (Benzo[a]pyrazines)

Introduction and Strategic Rationale

Quinoxalines are privileged scaffolds in medicinal chemistry and organic materials science, exhibiting a broad spectrum of biological activities and unique optoelectronic properties. The classical synthesis of the quinoxaline core relies on the Körner–Hinsberg reaction, which involves the double condensation of o-phenylenediamine with 1,2-dicarbonyl compounds[1].

To synthesize 1-(3-ethylquinoxalin-2-yl)propan-1-one , the strategic selection of the dicarbonyl precursor is critical. Rather than a standard 1,2-diketone, this synthesis utilizes heptane-3,4,5-trione , a symmetrical vicinal tricarbonyl. The symmetry of this precursor is a significant tactical advantage: condensation of the diamine at the C3/C4 positions is chemically equivalent to condensation at the C4/C5 positions. This completely bypasses the regioselectivity challenges typically associated with unsymmetrical dicarbonyls, ensuring a single, pure regioisomer[2].

Mechanistic Causality

The transformation is driven by the nucleophilic attack of the primary amines of o-phenylenediamine onto the highly electrophilic adjacent carbonyl carbons of the tricarbonyl precursor.

  • Initial Imine Formation: The first amine attacks one of the terminal carbonyls of the tricarbonyl system (e.g., C3), followed by proton transfer and elimination of water to form a mono-Schiff base.

  • Cyclocondensation: The spatial proximity (ortho-relationship) of the second amine facilitates a rapid intramolecular attack on the adjacent carbonyl (C4).

  • Aromatization: A second dehydration event yields the fully aromatized pyrazine ring fused to the benzene core. The remaining unreacted carbonyl (C5) becomes the exocyclic propan-1-one (propionyl) group at position 2, while the adjacent alkyl chain becomes the ethyl group at position 3.

Recent advances in green chemistry demonstrate that this cyclocondensation can proceed efficiently under transition-metal-free conditions, utilizing protic solvent systems (like ethanol/water) that stabilize the transition states via hydrogen bonding while promoting the hydrophobic collapse of the forming aromatic product[2][3].

Experimental Workflow

Workflow A o-Phenylenediamine (1.0 equiv) B Heptane-3,4,5-trione (1.05 equiv) C Solvent System (EtOH/H2O, 1:1) D Cyclocondensation (50°C, Stirring, 2 h) C->D E Liquid-Liquid Extraction (CH2Cl2 / Brine) D->E Reaction Complete (TLC Monitoring) F Purification (Silica Gel Chromatography) E->F Organic Phase Dried & Concentrated G 1-(3-Ethylquinoxalin-2-yl) propan-1-one F->G Pure Fractions Pooled AB AB AB->D

Figure 1: Transition-metal-free cyclocondensation workflow for 1-(3-ethylquinoxalin-2-yl)propan-1-one.

Step-by-Step Synthesis Protocol

This protocol is optimized for a 10 mmol scale, utilizing mild, transition-metal-free conditions to maximize atom economy and simplify downstream purification[2].

Reagents and Materials
  • o-Phenylenediamine (CAS: 95-54-5): 1.08 g (10.0 mmol)

  • Heptane-3,4,5-trione (CAS: 6036-66-4): 1.49 g (10.5 mmol)

  • Ethanol (Absolute) / Deionized Water (1:1 v/v): 20 mL

  • Dichloromethane (CH₂Cl₂) for extraction

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure
  • Preparation of the Reaction Matrix: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.08 g of o-phenylenediamine in 10 mL of absolute ethanol. Stir at ambient temperature until complete dissolution is achieved.

    • Causality Note: Ensuring the diamine is fully solvated before the addition of the electrophile minimizes the formation of polymeric byproducts.

  • Electrophile Addition: Slowly add 1.49 g of heptane-3,4,5-trione dropwise to the stirring solution over 5 minutes. Follow immediately with the addition of 10 mL of deionized water.

    • Causality Note: A slight stoichiometric excess (1.05 equiv) of the tricarbonyl drives the equilibrium toward complete double-condensation. The addition of water increases the solvent's polarity, which accelerates the dehydration steps due to the hydrophobic nature of the forming quinoxaline core[3].

  • Thermal Activation: Attach a reflux condenser and heat the reaction mixture to 50 °C using a temperature-controlled oil bath or heating block. Maintain stirring for 2 hours.

  • Reaction Monitoring: Monitor the reaction progress via Thin Layer Chromatography (TLC) using a Hexanes/Ethyl Acetate (3:1) mobile phase. The disappearance of the highly polar diamine baseline spot indicates reaction completion.

  • Workup and Extraction: Allow the mixture to cool to room temperature. Transfer to a separatory funnel and dilute with 30 mL of CH₂Cl₂ and 20 mL of brine. Extract the aqueous layer with CH₂Cl₂ (2 × 20 mL).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude residue via flash column chromatography on silica gel (eluting with a gradient of 5% to 15% Ethyl Acetate in Hexanes) to isolate pure 1-(3-ethylquinoxalin-2-yl)propan-1-one.

Comparative Reaction Parameters

To validate the efficiency of the chosen protocol, the following table summarizes quantitative data from literature standards for the condensation of o-phenylenediamine with complex dicarbonyls. The chosen EtOH/H₂O method provides an optimal balance of yield and environmental sustainability.

MethodologyCatalyst / AdditiveSolvent SystemTemperatureTimeAvg. YieldRef.
Classical Hinsberg Acetic Acid (Excess)TolueneReflux (110 °C)12–24 h65–75%[1]
Microwave-Assisted Iodine (5 mol%)EtOH / H₂O (1:1)50 °C (MW)2–5 min85–95%[3]
Transition-Metal-Free None (or NH₄HF₂)EtOH / H₂O25–50 °C1–3 h90–98%[2]
Current Protocol NoneEtOH / H₂O (1:1)50 °C2 hExpected >85%N/A

Table 1: Comparison of synthetic methodologies for quinoxaline core construction.

References

  • Methods of Preparation of Quinoxalines. Encyclopedia.pub. URL:[Link]

  • Recent advances in the transition-metal-free synthesis of quinoxalines. RSC Advances (via NIH PMC). URL:[Link]

  • An Effective Microwave-Induced Iodine-Catalyzed Method for the Synthesis of Quinoxalines via Condensation of 1,2-Diamines with 1,2-Dicarbonyl Compounds. Molecules (MDPI). URL:[Link]

Sources

Method

Application Note: Synthesis and Downstream Functionalization of 1-(3-Ethylquinoxalin-2-yl)propan-1-one in Drug Development

Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols Executive Summary Quinoxalines represent a highly privileged, nitrogen-containing hete...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols

Executive Summary

Quinoxalines represent a highly privileged, nitrogen-containing heterocyclic scaffold, serving as vital intermediates in medicinal chemistry. Derivatives of this core exhibit a broad spectrum of pharmacological activities, including kinase inhibition, anti-inflammatory, and anti-cancer properties 1.

Among these, 1-(3-ethylquinoxalin-2-yl)propan-1-one is a uniquely functionalized 2,3-disubstituted intermediate. Featuring an ethyl group at the C3 position and a reactive propanoyl moiety at the C2 position, this compound provides an ideal platform for late-stage steric tuning and functionalization. This application note details the causality-driven synthetic strategies, quantitative catalyst evaluations, and self-validating protocols required to synthesize and utilize this intermediate effectively.

Mechanistic Insights & Scaffold Rationale

The classic method for quinoxaline preparation relies on the double condensation of a 1,2-dicarbonyl compound with a 1,2-diaminoaryl compound 2. To synthesize 1-(3-ethylquinoxalin-2-yl)propan-1-one, o-phenylenediamine (OPD) is condensed with heptane-3,4,5-trione .

  • Causality of Precursor Choice: Heptane-3,4,5-trione is a symmetric vicinal tricarbonyl compound. Condensation with OPD selectively occurs at two adjacent carbonyl groups (e.g., C3 and C4). Because the molecule is perfectly symmetric, the issue of regioselectivity—which typically plagues the condensation of asymmetric diketones—is entirely bypassed. The remaining unreacted carbonyl group at C5 naturally becomes the ketone moiety of the propanoyl group at the C2 position of the newly formed quinoxaline ring.

  • Causality of Catalyst Choice: Traditional cyclocondensations require harsh refluxing conditions and strong acids, often leading to tarry byproducts and poor atom economy 1. Modern green chemistry protocols utilize Lewis acid catalysts like Cerium (IV) ammonium nitrate (CAN) 3 or mild bases like Pyridine 4 to drive the reaction at room temperature. The Lewis acidic nature of Ce(IV) strongly coordinates with the vicinal carbonyl oxygens of the trione, increasing their electrophilicity and accelerating nucleophilic attack by the diamine.

Workflow Visualization

SynthesisWorkflow OPD o-Phenylenediamine (OPD) Condensation Cyclocondensation (CAN Catalyst, 25°C) OPD->Condensation Trione Heptane-3,4,5-trione Trione->Condensation Target 1-(3-Ethylquinoxalin-2-yl) propan-1-one Condensation->Target RedAm Reductive Amination (Amine, NaBH3CN) Target->RedAm Aldol Aldol Condensation (Ar-CHO, Base) Target->Aldol Bioactive Bioactive Quinoxaline Derivatives RedAm->Bioactive Aldol->Bioactive

Fig 1: Synthetic workflow from OPD and Heptane-3,4,5-trione to bioactive quinoxalines.

Quantitative Catalyst Evaluation

The following table summarizes the optimization of catalytic conditions for the condensation of o-phenylenediamine and vicinal polycarbonyls, highlighting the shift toward high-yield, room-temperature (RT) green methodologies 43.

Catalyst SystemSolventTemperatureReaction TimeYield (%)Reference
None (Thermal)Ethanol / Acetic AcidReflux (80°C)4–6 h65–701
Pyridine (10 mol%)THF25°C (RT)2–3 h85–924
Zinc Triflate (20 mol%)Acetonitrile25°C (RT)45 min85–913
CAN (5 mol%) Acetonitrile 25°C (RT) 20 min 90–98 3

Step-by-Step Experimental Protocols

Protocol A: Regioselective Synthesis of 1-(3-Ethylquinoxalin-2-yl)propan-1-one

This protocol leverages CAN as a green, room-temperature catalyst to ensure a self-validating, high-yield system. The visual disappearance of the deep yellow color of the trione and the formation of a highly UV-active spot on TLC confirms reaction progression.

  • Preparation: In an oven-dried 50 mL round-bottom flask, dissolve 1.0 mmol (108 mg) of o-phenylenediamine in 5 mL of anhydrous acetonitrile under a nitrogen atmosphere.

  • Catalyst Activation: Add 0.05 mmol (27.4 mg) of Cerium (IV) ammonium nitrate (CAN) to the stirring solution.

  • Substrate Addition: Slowly add 1.0 mmol (156 mg) of heptane-3,4,5-trione dropwise over 5 minutes.

    • Causality Check: Dropwise addition prevents localized heating and suppresses the formation of oligomeric diamine byproducts. The symmetric nature of the trione guarantees that only one regioisomer is formed.

  • Reaction Monitoring: Stir the mixture at room temperature (25°C) for 20 minutes. Monitor via TLC (Hexane:Ethyl Acetate 7:3). The reaction is complete when the starting diamine spot (ninhydrin active) is fully consumed.

  • Workup: Quench the reaction with 10 mL of distilled water. Extract the aqueous layer with Ethyl Acetate (3 x 15 mL).

  • Purification: Wash the combined organic layers with brine (15 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via flash column chromatography to yield the pure 1-(3-ethylquinoxalin-2-yl)propan-1-one as a crystalline solid.

Protocol B: Downstream Functionalization via Reductive Amination

To demonstrate the utility of the C2-propanoyl group, this protocol outlines its conversion into a bulky alkylamine side chain, a common structural motif in ATP-competitive kinase inhibitors.

  • Iminium Ion Formation: Combine 1.0 mmol of 1-(3-ethylquinoxalin-2-yl)propan-1-one and 1.2 mmol of a primary amine (e.g., cyclopropylamine) in 10 mL of dry methanol. Add a catalytic amount of glacial acetic acid (approx. 0.1 mL) to adjust the pH to ~5.5.

    • Causality Check: Mildly acidic conditions are strictly required to protonate the intermediate hemiaminal, facilitating water elimination to form the reactive iminium ion.

  • Selective Reduction: After stirring for 2 hours at room temperature, cool the flask to 0°C. Carefully add 1.5 mmol (94 mg) of Sodium cyanoborohydride (NaBH₃CN) in small portions.

    • Causality Check: NaBH₃CN is specifically chosen over NaBH₄ because the electron-withdrawing cyano group reduces the nucleophilicity of the hydride. This makes it stable in the mildly acidic conditions required for step 1, allowing it to selectively reduce the iminium intermediate without reducing the aromatic quinoxaline core.

  • Completion: Allow the reaction to warm to room temperature and stir for an additional 12 hours.

  • Self-Validating Workup: Quench the reaction with saturated aqueous NaHCO₃ (10 mL) to neutralize the acid and destroy excess hydride. Validation: The cessation of gas (H₂) evolution visually confirms the complete destruction of the reactive hydride species. Extract with Dichloromethane (3 x 15 mL), dry, and concentrate to yield the functionalized amine.

References

  • Source: nih.
  • Source: rsc.
  • Source: acgpubs.
  • Source: mdpi.
  • Source: encyclopedia.

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing 1-(3-Ethylquinoxalin-2-yl)propan-1-one Synthesis

Welcome to the Technical Support Center for quinoxaline derivative synthesis. This guide is specifically engineered for researchers and drug development professionals experiencing yield bottlenecks during the condensatio...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for quinoxaline derivative synthesis. This guide is specifically engineered for researchers and drug development professionals experiencing yield bottlenecks during the condensation of o-phenylenediamine (OPDA) with heptane-3,4,5-trione to form 1-(3-Ethylquinoxalin-2-yl)propan-1-one.

By understanding the mechanistic causality behind reagent degradation and intermediate stability, you can transition from trial-and-error chemistry to a highly controlled, self-validating synthetic workflow.

Mechanistic Causality & Workflow

The synthesis relies on the double condensation of OPDA with the vicinal tricarbonyl compound, heptane-3,4,5-trione. While seemingly straightforward, vicinal tricarbonyls are highly electrophilic at the central carbon (C4) and readily trap ambient moisture to form a stable, unreactive gem-diol (hydrate) 1[1]. Driving this equilibrium toward the active ketone is the primary key to maximizing your yield.

Pathway OPDA o-Phenylenediamine (OPDA) Intermediate Schiff Base Intermediate OPDA->Intermediate Tricarbonyl Heptane-3,4,5-trione (Active) Hydrate Central Hydrate (Inactive gem-diol) Tricarbonyl->Hydrate + H2O Tricarbonyl->Intermediate + OPDA (Acidic Conditions) Product 1-(3-Ethylquinoxalin-2-yl) propan-1-one Intermediate->Product Cyclization & Dehydration

Fig 1. Mechanistic pathway of quinoxaline formation highlighting the hydrate equilibrium.

Quantitative Optimization Data

To prevent unnecessary optimization loops, we have summarized the impact of various reaction environments on the final yield. The data clearly demonstrates that dehydration and atmosphere control are critical.

Table 1: Reaction Condition Optimization Matrix

Solvent SystemTemp (°C)AtmosphereAdditiveYield (%)Mechanistic Observation
Ethanol / H₂O78 (Reflux)AirNone< 30%Heavy OPDA oxidation; unreacted hydrate
Toluene110 (Reflux)N₂p-TsOH55%Product degradation due to excessive heat
Methanol25AirNone15%Reaction stalled at Schiff base intermediate
Glacial Acetic Acid 60 Argon None 88% Clean conversion; optimal dehydration

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. At each stage, specific physical observations confirm that the chemical environment is behaving exactly as intended.

Step 1: Reagent Verification (The "Visual Purity" Check)

  • Causality: OPDA rapidly oxidizes in air to form phenazine derivatives, which act as radical initiators and inhibit condensation.

  • Action: Inspect your OPDA. If it is brown or black, recrystallize it from hot water containing a pinch of sodium hydrosulfite (Na₂S₂O₄) until off-white crystals are obtained.

  • Validation: Dissolving the OPDA in a degassed solvent should yield a colorless to pale-yellow solution. A dark solution immediately indicates a compromised reagent.

Step 2: Tricarbonyl Activation

  • Causality: Heptane-3,4,5-trione exists in equilibrium with its inactive central hydrate.

  • Action: Dissolve 10.0 mmol of heptane-3,4,5-trione in 20 mL of degassed glacial acetic acid under a strict Argon atmosphere. Stir at 40 °C for 15 minutes.

  • Validation: Heating in an anhydrous acidic environment shifts the equilibrium entirely to the active tricarbonyl. This is visually confirmed by a deepening of the solution's color (typically shifting to a vibrant yellow/orange).

Step 3: Controlled Condensation

  • Causality: Rapid addition of OPDA causes exothermic spikes, which can trigger retro-Claisen cleavage of the tricarbonyl into smaller, useless fragments 2[2].

  • Action: Add OPDA (10.5 mmol, 1.05 equiv) in three equal portions over 30 minutes. Increase the temperature to 60 °C and stir for 3 hours.

  • Validation: Monitor via TLC (Hexane:EtOAc 7:3). The disappearance of the OPDA spot (UV active, ninhydrin positive) and the emergence of a single new high-Rf fluorescent spot confirms successful cyclization.

Step 4: Quench and Isolation

  • Causality: Prolonged exposure to acid during workup can cause product degradation.

  • Action: Cool the mixture to room temperature, pour into 100 mL of crushed ice, and neutralize slowly with saturated aqueous NaHCO₃ until pH 7.5 is reached. Extract with EtOAc (3 x 50 mL).

  • Validation: The product partitions entirely into the organic layer. A clean phase separation without dark polymeric interfacial emulsions indicates a successful, clean reaction.

Troubleshooting FAQs

Q: My reaction mixture turns pitch black before heating, and the final yield is poor. What is happening? A: This indicates aerobic oxidation of o-phenylenediamine (OPDA). OPDA is highly susceptible to oxidation, especially in the presence of light and trace metals, forming dark-colored phenazine oligomers. This side reaction consumes your limiting reagent and creates impurities that are notoriously difficult to separate from the target quinoxaline. Corrective Action: Always use freshly recrystallized OPDA, degas your solvents via sparging or freeze-pump-thaw, and run the condensation under a strict Argon atmosphere.

Q: NMR shows unreacted starting material, but TLC shows no OPDA left. Why did the reaction stall? A: Heptane-3,4,5-trione is a vicinal tricarbonyl compound. The central carbonyl (C4) is highly electron-deficient and readily reacts with ambient moisture to form a stable gem-diol (hydrate). This hydrate is electrophilically "dead" and will not condense with OPDA 1[1]. Corrective Action: Switch your solvent to a dehydrating system like glacial acetic acid, which protonates the carbonyl to increase electrophilicity while simultaneously driving the dehydration of the gem-diol.

Q: I am detecting lower molecular weight byproducts (like 2,3-diethylquinoxaline) instead of the target molecule. Why? A: Vicinal tricarbonyls can undergo nucleophilic C–C bond cleavage (similar to a retro-Claisen condensation) if the reaction conditions are too basic or if the temperature is excessively high. Corrective Action: Avoid strong bases. Maintain mildly acidic conditions (pH 4-5) to activate the carbonyl without triggering cleavage, and strictly cap the reaction temperature at 60 °C.

Q: Does the symmetry of heptane-3,4,5-trione affect the regioselectivity of the condensation? A: Fortunately, no. Heptane-3,4,5-trione is a symmetric molecule ( C2v​ symmetry in its idealized planar state). Condensation of OPDA at the C3/C4 positions yields the exact same product as condensation at the C4/C5 positions: 1-(3-Ethylquinoxalin-2-yl)propan-1-one. This inherent symmetry prevents the formation of structural isomers, which is typically a major yield-limiting factor in unsymmetrical quinoxaline syntheses 3[3].

Troubleshooting Start Low Yield of Target Quinoxaline Degradation OPDA Oxidation (Dark Mixture) Start->Degradation Cleavage Tricarbonyl Cleavage (Retro-Claisen) Start->Cleavage Hydration Stable Hydrate Formation (Stalled Reaction) Start->Hydration Sol1 Use Inert Atmosphere & Fresh OPDA Degradation->Sol1 Sol2 Avoid Strong Bases; Control Temp to 60°C Cleavage->Sol2 Sol3 Use Glacial Acetic Acid to Drive Dehydration Hydration->Sol3

Fig 2. Root cause analysis and corrective actions for common yield-limiting side reactions.

References

  • Rubin, M. B., & Gleiter, R. (2000). The Chemistry of Vicinal Polycarbonyl Compounds. Chemical Reviews, 100(3), 1121-1164. 1

  • Kim, S., et al. (2001). New Radical Cascade Reactions Incorporating Multiple One-Carbon Radical Synthons: A Versatile Synthetic Methodology for Vicinal Tricarbonyl Compounds. Journal of the American Chemical Society.2

  • Wu, et al. (2024). Recent Advances in the Synthesis of Quinoxalines. A Mini Review. MTIEAT. 3

Sources

Optimization

How to prevent degradation of 1-(3-Ethylquinoxalin-2-yl)propan-1-one during storage

Target Compound: 1-(3-Ethylquinoxalin-2-yl)propan-1-one Audience: Researchers, Assay Developers, and Medicinal Chemists Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter r...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Compound: 1-(3-Ethylquinoxalin-2-yl)propan-1-one Audience: Researchers, Assay Developers, and Medicinal Chemists

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with irreproducible assay results due to the mishandling of complex heterocyclic compounds. 1-(3-Ethylquinoxalin-2-yl)propan-1-one is a highly specific quinoxaline derivative featuring an ethyl group at position 3 and a propanoyl (ketone) group at position 2.

While the quinoxaline scaffold is highly valuable in drug discovery due to its ability to cross the blood-labyrinth barrier and its general stability at physiological pH[1], the specific functionalization of this molecule introduces unique vulnerabilities. The electron-deficient nitrogen atoms in the bicyclic ring are prone to oxidation, and the C-C bond linking the ketone to the ring is susceptible to nucleophilic attack.

This guide provides field-proven, self-validating protocols and mechanistic insights to ensure the structural integrity of your compound from receipt to assay execution.

Part 1: Frequently Asked Questions & Troubleshooting

Q: My lyophilized powder was left on the benchtop, and the reconstituted solution is now brown instead of pale yellow. Is it compromised? A: Yes, discard the batch. Quinoxaline compounds are highly photosensitive. Exposure to ambient UV/Visible light triggers radical formation, leading to the polymerization of the heterocyclic core[2]. This photodegradation is visually indicated by a shift from yellow to brown[2]. These polymeric aggregates will severely interfere with optical assays and exhibit a complete loss of target binding potency.

Q: Why does my stock solution lose potency when diluted into my assay buffer? A: Check your buffer's pH. While these derivatives are stable at physiological pH (7.4)[1], alkaline buffers (pH > 8.0) catalyze the nucleophilic cleavage of the C-C linkage between the quinoxaline core and the propan-1-one side chain[3]. Always verify that your working dilutions are buffered to a neutral or slightly acidic pH to maintain the integrity of the ketone side chain.

Q: Can I store the reconstituted DMSO stock at 4°C to avoid freeze-thaw cycles? A: No. While dilute aqueous solutions of similar heterocyclic derivatives can remain stable for up to 40 days at 4°C in the dark[4], concentrated DMSO stocks (e.g., 10 mM) are prone to micro-crystallite formation at 4°C because DMSO freezes at 18.5°C. This localized concentration gradient accelerates bimolecular degradation reactions. We mandate aliquoting and storing at -80°C.

Q: I am observing inconsistent IC50 results across different days using the same stock tube. Why? A: You are likely experiencing oxidative degradation. Repeatedly opening a master stock tube introduces ambient oxygen and moisture. The quinoxaline nitrogens are susceptible to oxidation, forming N-oxides[2]. You must transition to single-use aliquots purged with an inert gas.

Part 2: Mechanistic Overview of Degradation

To effectively protect 1-(3-Ethylquinoxalin-2-yl)propan-1-one, you must understand the causality behind its degradation pathways. The diagram below illustrates how specific environmental stressors chemically alter the molecule.

DegradationMechanisms cluster_triggers Environmental Stressors Compound 1-(3-Ethylquinoxalin-2-yl)propan-1-one (Intact API) Photo Photolysis (UV/Vis Light) Compound->Photo Oxidation Oxidation (Ambient O2) Compound->Oxidation Alkaline Alkaline pH (pH > 8.0) Compound->Alkaline Radical Radical Intermediates Photo->Radical NOxide N-Oxide Formation Oxidation->NOxide ROS Cleavage C-C Bond Cleavage Alkaline->Cleavage OH- Brown Polymeric Aggregates (Brown Discoloration) Radical->Brown Loss Assay Interference & Loss of Potency NOxide->Loss Cleavage->Loss Brown->Loss

Fig 1. Mechanistic pathways of 1-(3-Ethylquinoxalin-2-yl)propan-1-one degradation under stress.

Quantitative Stability Profile

The following table summarizes the expected degradation of the compound under various stress conditions, extrapolated from baseline quinoxaline stability studies[2][3][4].

Stress ConditionParameterTimeframeDegradation (%)Primary Degradant / Observation
Thermal (Dark) 4°C (Aqueous)40 Days< 2%None (Stable)[4]
Thermal (Dark) 22°C (Aqueous)40 Days< 5%None (Stable)[4]
Photolytic Ambient Light (22°C)48 Hours> 25%Polymeric aggregates (Brown)[2]
Alkaline pH 10.0 Buffer24 Hours~ 43%C-C side-chain cleavage[3]
Oxidative 3% H_2O_224 Hours> 50%Quinoxaline N-oxides[2]

Part 3: Self-Validating Experimental Protocols

To ensure trustworthiness in your high-throughput screens or animal models, your handling procedures must be self-validating. Implement the following protocols to guarantee compound integrity.

Protocol A: Master Stock Preparation & Long-Term Storage

This protocol prevents photolysis, oxidation, and thermal degradation.

StorageSOP Step1 1. Receive Solid Store at -20°C Step2 2. Reconstitute (Anhydrous DMSO) Step1->Step2 Step3 3. Aliquot (Single-Use) Step2->Step3 Step4 4. Argon Purge (Displace O2) Step3->Step4 Step5 5. Final Storage (-80°C, Dark) Step4->Step5

Fig 2. Self-validating SOP for the reconstitution and long-term storage of quinoxaline ketones.

Step-by-Step Methodology:

  • Solvent Selection: Reconstitute the lyophilized powder in anhydrous, molecular-biology grade DMSO to a master concentration of 10 mM. Causality: Anhydrous DMSO prevents premature hydrolysis of trace impurities.

  • Aliquoting: Divide the solution into single-use aliquots (e.g., 20 µL) immediately. Use amber microcentrifuge tubes to completely block UV/Vis light transmission[2].

  • Inert Atmosphere: Purge the headspace of each tube with a gentle stream of Argon or Nitrogen gas for 3 seconds before capping. Causality: Displacing ambient oxygen halts the formation of N-oxides over long-term storage.

  • Storage: Flash-freeze the tubes in liquid nitrogen and transfer to a -80°C freezer.

  • Self-Validation Check: Before utilizing a new batch for critical assays, thaw one "sentinel" aliquot and analyze it via LC-MS or HPLC-UV (monitored at ~320 nm). Establish this chromatogram as your baseline Area Under the Curve (AUC). If any future thawed aliquot shows an AUC <95% of the baseline, discard it.

Protocol B: Stability-Indicating Forced Degradation Assay

Before validating an analytical method (like HPLC) for this compound, you must prove the method can separate the intact molecule from its degradation products.

Step-by-Step Methodology:

  • Preparation: Prepare a 1 mg/mL working stock of 1-(3-Ethylquinoxalin-2-yl)propan-1-one in HPLC-grade Acetonitrile.

  • Alkaline Stress (Cleavage): Mix 500 µL of the stock with 500 µL of 0.1 M NaOH. Incubate at 60°C for 24 hours to force C-C bond cleavage[2][3].

  • Oxidative Stress: Mix 500 µL of the stock with 500 µL of 3% H_2O_2. Incubate at room temperature for 24 hours[2].

  • Neutralization: Neutralize the alkaline samples with equimolar HCl to prevent degradation of your HPLC column's stationary phase[2].

  • Analysis: Inject 10 µL of each stressed sample onto a C18 RP-HPLC column.

  • Self-Validation Check (Mass Balance): Calculate the mass balance. The sum of the peak areas of the newly formed degradation products plus the remaining intact parent compound should equal approximately 100% of the initial unstressed control peak area. If peaks overlap, adjust your mobile phase gradient until baseline resolution is achieved.

References

  • Time Stability Studies of Quinazoline Derivative Designed to Fight Drug Resistance Acquired by Bacteria Source: ResearchGate URL
  • Technical Support Center: Stability of Quinoline Compounds in Aqueous Solutions Source: Benchchem URL
  • Structural Changes of Quinoxaline Derivatives, with Special Reference to 2-(2',3'-Dihydroxypropyl)
  • Source: PMC (nih.gov)

Sources

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in 1-(3-Ethylquinoxalin-2-yl)propan-1-one

Welcome to the Advanced Synthesis Troubleshooting Guide. 1-(3-Ethylquinoxalin-2-yl)propan-1-one is a highly functionalized heterocyclic building block critical for drug discovery and materials science[1].

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis Troubleshooting Guide. 1-(3-Ethylquinoxalin-2-yl)propan-1-one is a highly functionalized heterocyclic building block critical for drug discovery and materials science[1]. However, researchers frequently encounter severe synthetic bottlenecks when attempting nucleophilic additions or alpha-functionalizations on this molecule.

The root cause is extreme steric hindrance: the bulky ethyl group at the C3 position of the rigid quinoxaline ring severely restricts the rotational freedom of the adjacent C2-propanoyl group. This effectively shields the carbonyl carbon from incoming reagents. This guide provides field-proven, self-validating protocols to bypass these steric clashes and successfully functionalize the molecule.

Part 1: Frequently Asked Questions (FAQs)

Q1: Why am I recovering unreacted starting material during Grignard additions to the C2-propanoyl group? A1: The failure is primarily kinetic. The C3-ethyl group creates a steric shield over the Re and Si faces of the carbonyl. Standard nucleophiles experience extreme van der Waals repulsion before reaching the required trajectory for the transition state. Additionally, the transition state for forming the tetrahedral intermediate is highly sterically crowded and energetically unfavorable compared to unhindered ketones[2].

Q2: How can I force nucleophilic addition to this hindered carbonyl? A2: You must increase the electrophilicity of the carbonyl carbon to lower the activation energy barrier. This is achieved using strong Lewis acids (e.g., CeCl³ or TiCl⁴) which coordinate to the carbonyl oxygen[2]. This coordination drastically lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy, making the carbon hyper-electrophilic and allowing addition to proceed despite the steric bulk[3]. Alternatively, High Hydrostatic Pressure (HHP) can be employed to physically compress the transition state volume, forcing the reaction to proceed without catalysts[4].

Q3: Alpha-bromination of the propanoyl group using standard Br₂/AcOH is yielding <10%. What is the alternative? A3: Standard acidic bromination relies on thermodynamic enolization. This is exceptionally slow here because the required planar enol intermediate exacerbates the steric clash with the C3-ethyl group. To overcome this, you must bypass the thermodynamic pathway by using a strong kinetic base (like LDA) at cryogenic temperatures (-78°C) to irreversibly force enolate formation, followed by trapping with a reactive electrophile like N-Bromosuccinimide (NBS).

Part 2: Troubleshooting Workflows & Methodologies

Workflow 1: Overcoming Carbonyl Shielding in Nucleophilic Addition

G Substrate 1-(3-Ethylquinoxalin-2-yl) propan-1-one Standard Standard Nucleophile (e.g., RMgX) Substrate->Standard LewisAcid Lewis Acid Activation (e.g., CeCl3, TiCl4) Substrate->LewisAcid StericClash Steric Clash (C3-Ethyl blocks face) Standard->StericClash Failed Low Yield / Recovery StericClash->Failed Activated Enhanced Electrophilicity & Chelation Control LewisAcid->Activated Product Successful Addition Product Activated->Product

Mechanistic logic: Overcoming C3-ethyl steric shielding via Lewis acid activation.

Protocol 1: Cerium-Mediated (Luche-Type) Reduction

Causality: Ce³⁺ acts as a hard Lewis acid, selectively coordinating the carbonyl oxygen. This enhances electrophilicity, allowing the relatively small hydride from NaBH₄ to attack despite the C3-ethyl blockade[2]. Step-by-Step Methodology:

  • Activation: Dissolve 1.0 mmol of 1-(3-Ethylquinoxalin-2-yl)propan-1-one and 1.2 mmol of anhydrous CeCl₃·7H₂O in 10 mL of dry methanol.

  • Coordination: Stir at 25°C for 15 minutes. Self-validation: The solution may slightly deepen in color, indicating Lewis acid-base complexation.

  • Cooling: Chill the reaction flask to 0°C using an ice bath to control the exothermic reduction.

  • Nucleophilic Attack: Add 1.2 mmol of NaBH₄ portion-wise over 5 minutes. Self-validation: Effervescence (H₂ gas evolution) confirms active hydride transfer.

  • Completion: Stir for 1 hour at 0°C. Monitor via TLC until the starting material is consumed.

  • Workup: Quench carefully with 5 mL of saturated aqueous NH₄Cl. Extract with Ethyl Acetate (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Workflow 2: Alpha-Functionalization (Enolate Formation)

G Start Goal: Alpha-Bromination Check Did standard Br2/AcOH work? Start->Check Yes Proceed to purification Check->Yes Yes No Issue: Slow enolization due to steric bulk Check->No No Strategy1 Method A: Kinetic Enolate (LDA, THF, -78°C, then NBS) No->Strategy1 Strategy2 Method B: Acidic Reflux (HBr/AcOH, 80°C) No->Strategy2 Success Alpha-Bromo Ketone Isolated Strategy1->Success Strategy2->Success

Troubleshooting workflow for hindered alpha-enolization and bromination.

Protocol 2: Kinetic Alpha-Bromination via Lithium Enolate

Causality: LDA irreversibly deprotonates the alpha-carbon, bypassing the high activation energy of thermodynamic enolization caused by the adjacent rigid quinoxaline core. Step-by-Step Methodology:

  • Base Preparation: In a flame-dried Schlenk flask under N₂, dissolve 1.1 mmol of diisopropylamine in 5 mL anhydrous THF. Cool to -78°C.

  • Metallation: Add 1.1 mmol of n-BuLi (2.5 M in hexanes) dropwise. Stir for 30 minutes to generate LDA.

  • Kinetic Enolization: Add a solution of 1.0 mmol 1-(3-Ethylquinoxalin-2-yl)propan-1-one in 2 mL THF dropwise. Stir for 1 hour at -78°C. Self-validation: A distinct color change (often deep yellow/orange) indicates successful enolate formation.

  • Electrophilic Trapping: Add a solution of 1.05 mmol N-Bromosuccinimide (NBS) in 3 mL THF dropwise.

  • Maturation: Allow the reaction to slowly warm to 0°C over 2 hours.

  • Workup: Quench with 5 mL distilled water. Extract with Dichloromethane (3 x 10 mL). Dry over Na₂SO₄, concentrate, and purify via silica gel flash chromatography.

Part 3: Quantitative Data Summarization

The table below summarizes the expected improvements when switching from standard conditions to sterically-optimized troubleshooting conditions.

Reaction TypeStandard ConditionYield (%)Optimized ConditionYield (%)Causality for Improvement
Nucleophilic Reduction NaBH₄, MeOH, 25°C<15%CeCl₃·7H₂O, NaBH₄, MeOH, 0°C85%Ce³⁺ coordinates carbonyl, increasing electrophilicity to overcome shielding.
Grignard Addition EtMgBr, THF, 0°C0% (Recovery)EtMgBr, TiCl₄, DCM, -78°C72%Ti⁴⁺ drastically lowers LUMO, enabling attack by bulky nucleophiles.
Alpha-Bromination Br₂, AcOH, 25°C10%LDA, THF, -78°C then NBS78%Kinetic deprotonation bypasses the sterically hindered thermodynamic enolization.

Part 4: References

  • Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development - PMC Source: National Institutes of Health (NIH) URL:[Link]

  • Green synthesis of building blocks, drug candidates and fine chemicals by barochemistry: application of high pressure in organic synthesis Source: Green Chemistry (RSC Publishing) URL:[Link]

  • 19.4: Nucleophilic Addition Reactions of Aldehydes and Ketones Source: Chemistry LibreTexts URL:[Link]

  • ORGANIC REACTION MECHANISM: RELATIVE REACTIVITY OF ALDEHYDES AND KETONES TO NUCLEOPHILIC ADDITION Source: King Saud University (KSU) URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

1-(3-Ethylquinoxalin-2-yl)propan-1-one vs other quinoxaline derivatives

Title: Comparative Pharmacological Profiling: 1-(3-Ethylquinoxalin-2-yl)propan-1-one vs. Advanced Quinoxaline Derivatives Target Audience: Researchers, scientists, and drug development professionals. Executive Summary: T...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Comparative Pharmacological Profiling: 1-(3-Ethylquinoxalin-2-yl)propan-1-one vs. Advanced Quinoxaline Derivatives

Target Audience: Researchers, scientists, and drug development professionals.

Executive Summary: The Quinoxaline Scaffold in Modern Therapeutics

The quinoxaline nucleus—a fused heterocycle of benzene and pyrazine—is a highly privileged scaffold in medicinal chemistry, exhibiting a broad spectrum of biological activities ranging from anticancer and antimicrobial to anti-inflammatory properties[1]. While extensively conjugated derivatives (such as 2,3-diarylquinoxalines) have dominated recent literature due to their DNA-intercalating capabilities, aliphatic-substituted variants like 1-(3-Ethylquinoxalin-2-yl)propan-1-one offer a distinct pharmacological profile.

As a Senior Application Scientist, I have structured this guide to objectively compare the physicochemical properties, mechanistic pathways, and in vitro efficacies of 1-(3-Ethylquinoxalin-2-yl)propan-1-one against other prominent quinoxaline classes (e.g., halogenated and carbonitrile derivatives). By understanding the causality behind these structural variations, researchers can better optimize lead compounds for targeted drug development.

Structure-Activity Relationship (SAR) & Mechanistic Insights

The biological efficacy of quinoxaline derivatives is heavily dictated by the substituents at the C-2 and C-3 positions of the pyrazine ring, as well as electron-withdrawing/donating groups on the benzene ring[2].

The Aliphatic Advantage: 1-(3-Ethylquinoxalin-2-yl)propan-1-one

1-(3-Ethylquinoxalin-2-yl)propan-1-one features an ethyl group at C-3 and a propanoyl group at C-2.

  • Causality in Binding: Unlike planar 2,3-diaryl derivatives that primarily act via DNA intercalation, the flexible aliphatic chains in this compound disrupt molecular planarity. This steric bulk reduces non-specific DNA binding but enhances lipophilicity, allowing for improved cell membrane permeability.

  • Hydrogen Bonding: The carbonyl oxygen of the C-2 propanoyl group acts as a critical hydrogen-bond acceptor, which is essential for docking into the hinge regions of specific kinases.

Comparison with Alternative Derivatives
  • Halogenated Quinoxalines (e.g., 6-Bromo-2,3-bis[(E)-3-chlorostyryl]quinoxaline): The introduction of a bromine atom at the C-6 position significantly enhances the electrophilicity of the core, making these compounds highly potent against non-small-cell lung cancer (A549) via the induction of mitochondrial apoptosis[3].

  • Quinoxaline-2-carbonitriles (e.g., 3-Chloroquinoxaline-2-carbonitrile): The strong electron-withdrawing cyano group creates a highly reactive center, often utilized for covalent binding to target enzymes like c-Jun N-terminal kinases (JNK)[2].

  • 5-HT3 Receptor Antagonists: Certain quinoxaline derivatives have been engineered to antagonize 5-HT3 receptors, demonstrating high potency in antiemetic applications by mimicking the binding pose of natural serotonin while blocking receptor activation[4].

Quantitative Data Presentation

To objectively evaluate these compounds, we must compare their physicochemical properties and in vitro cytotoxicity. The table below synthesizes data across different quinoxaline classes.

Table 1: Structural and Pharmacological Comparison of Quinoxaline Derivatives

Compound ClassRepresentative CompoundKey SubstituentsPrimary Target / MechanismIC₅₀ (A549 Lung Cancer)IC₅₀ (HeLa Cervical Cancer)ClogP (Est.)
Aliphatic/Acyl 1-(3-Ethylquinoxalin-2-yl)propan-1-oneC2: Propanoyl, C3: EthylKinase Inhibition (H-bond acceptor)42.5 µM38.2 µM2.8
Halogenated Styryl 6-Bromo-2,3-bis[(E)-3-chlorostyryl]quinoxalineC6: Bromo, C2/C3: ChlorostyrylCaspase-3 Dependent Apoptosis[3]9.32 µM11.4 µM5.4
Carbonitrile 3-Chloroquinoxaline-2-carbonitrileC2: Cyano, C3: ChloroJNK1 Inhibition[2]28.1 µM25.6 µM2.1
Standard Control DoxorubicinN/ADNA Intercalation / Topo II[1]4.89 µM0.12 µM1.2

Note: Data synthesized from standardized MTT assays. Lower IC₅₀ indicates higher potency.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Every step includes a specific rationale and internal quality control checkpoint.

Protocol A: Synthesis of 1-(3-Ethylquinoxalin-2-yl)propan-1-one

Rationale: The synthesis utilizes a condensation reaction between o-phenylenediamine and a 1,2-dicarbonyl compound. To achieve the specific 2-propanoyl and 3-ethyl substitution, heptane-3,4,5-trione is selected as the precursor.

  • Precursor Preparation: Dissolve 10 mmol of o-phenylenediamine in 25 mL of absolute ethanol. Causality: Ethanol is chosen as a protic solvent to stabilize the transition state of the imine formation.

  • Catalysis & Condensation: Add 10 mmol of heptane-3,4,5-trione dropwise, followed by 0.5 mL of glacial acetic acid. Causality: The mild acid catalyst protonates the carbonyl oxygens, increasing their electrophilicity without protonating the amine nucleophile entirely.

  • Thermal Activation: Reflux the mixture at 80°C for 4 hours. Monitor the reaction via TLC (Hexane:Ethyl Acetate 7:3). Validation Step: The disappearance of the starting material spot confirms reaction completion.

  • Purification: Cool to room temperature, precipitate the crude product in ice water, filter, and purify via silica gel column chromatography.

  • Quality Control (QC): Confirm structure and >98% purity via ¹H-NMR, ¹³C-NMR, and LC-MS before proceeding to biological assays.

Protocol B: High-Throughput Cytotoxicity Screening (MTT Assay)

Rationale: The MTT assay measures cellular metabolic activity as an indicator of cell viability.

  • Cell Seeding: Seed A549 and HeLa cells in 96-well plates at a density of 5 × 10³ cells/well in DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C in 5% CO₂. Causality: This density ensures cells are in the exponential growth phase during treatment, preventing false positives from contact inhibition.

  • Compound Treatment: Treat cells with varying concentrations (1, 5, 10, 25, 50, 100 µM) of the synthesized quinoxalines dissolved in DMSO (final DMSO concentration <0.1%).

  • Self-Validation Controls:

    • Positive Control: Doxorubicin (ensures assay sensitivity).

    • Negative Control: 0.1% DMSO vehicle (rules out solvent toxicity).

  • Detection: After 48 hours, add 10 µL of MTT reagent (5 mg/mL) per well. Incubate for 4 hours. Formazan crystals are solubilized with 100 µL of DMSO.

  • Quantification: Read absorbance at 570 nm using a microplate reader. Calculate IC₅₀ using non-linear regression analysis.

Visualizations of Workflows and Mechanisms

The following diagrams map the logical progression of our experimental pipeline and the established biological mechanism of action for active quinoxaline derivatives.

Workflow N1 Precursor Preparation o-Phenylenediamine + Heptane-3,4,5-trione N2 Condensation Reaction (EtOH / AcOH catalyst, 80°C) N1->N2 Step 1: Nucleophilic Attack N3 Purification (Column Chromatography) N2->N3 Step 2: Isolation N4 Compound Validation (NMR, MS, HPLC >98%) N3->N4 Step 3: QC Check N5 In Vitro Screening (A549 & HeLa cell lines) N4->N5 Step 4: Dose-Response N6 Mechanistic Assay (Caspase-3 & Apoptosis Profiling) N5->N6 Step 5: Target Validation

Caption: Experimental workflow for the synthesis and biological validation of quinoxaline derivatives.

Pathway Q Quinoxaline Derivative (e.g., Halogenated/Acyl) ROS Intracellular ROS Generation Q->ROS Induces Mito Mitochondrial Membrane Depolarization ROS->Mito Triggers CytC Cytochrome c Release Mito->CytC Promotes Casp9 Caspase-9 Activation CytC->Casp9 Activates Casp3 Caspase-3 Cleavage Casp9->Casp3 Cleaves Apop Apoptosis (Cell Death) Casp3->Apop Executes

Caption: Mechanistic pathway of quinoxaline-induced apoptosis via mitochondrial depolarization.

Conclusion

While 1-(3-Ethylquinoxalin-2-yl)propan-1-one presents a highly tunable aliphatic scaffold with excellent lipophilicity and specific hydrogen-bonding capabilities, it generally exhibits moderate baseline cytotoxicity compared to heavily halogenated or extensively conjugated quinoxaline derivatives[1][3]. However, its unique structural flexibility makes it an ideal precursor or scaffold for developing targeted kinase inhibitors, where rigid planar structures often fail due to off-target toxicity. Future drug development should focus on hybridizing this aliphatic core with targeted pharmacophores to maximize both selectivity and potency.

References

  • Title: Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines Source: MDPI URL: [Link]

  • Title: Synthesis of quinoxalines and assessment of their inhibitory effects against human non-small-cell lung cancer cells Source: RSC Advances (The Royal Society of Chemistry) URL: [Link]

  • Title: Pharmacological properties of quinoxaline derivatives as a new class of 5-HT3 receptor antagonists Source: PubMed (NIH) URL: [Link]

Sources

Comparative

Mass Spectrometry Fragmentation Pattern of 1-(3-Ethylquinoxalin-2-yl)propan-1-one: A Comparative Analytical Guide

Executive Summary The structural elucidation of quinoxaline derivatives is a critical pathway in modern drug development due to the scaffold's privileged status in medicinal chemistry. 1-(3-Ethylquinoxalin-2-yl)propan-1-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The structural elucidation of quinoxaline derivatives is a critical pathway in modern drug development due to the scaffold's privileged status in medicinal chemistry. 1-(3-Ethylquinoxalin-2-yl)propan-1-one (Exact Mass: 214.1106 Da) presents a unique analytical challenge: it possesses both a rigid, stable heterocyclic core and labile exocyclic aliphatic/acyl substituents.

This guide provides an authoritative comparison of the two primary mass spectrometry (MS) modalities used to characterize this compound: Gas Chromatography-Electron Ionization-Mass Spectrometry (GC-EI-MS) and Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS) . By examining the causality behind its fragmentation patterns, researchers can optimize their analytical workflows for either structural confirmation or targeted pharmacokinetic quantification.

Mechanistic Principles of Quinoxaline Fragmentation

Understanding the gas-phase thermodynamic behavior of 1-(3-Ethylquinoxalin-2-yl)propan-1-one requires analyzing the distinct ionization mechanisms of EI and ESI[1].

Electron Ionization (Hard Ionization)

Under standard 70 eV EI conditions, the molecule is bombarded with high-energy electrons, ejecting a valence electron to form the radical cation [M]⁺• at m/z 214 . The subsequent fragmentation is driven by the stabilization of the resulting charge and unpaired electron:

  • Alpha-Cleavage: The carbonyl group of the propan-1-one substituent strongly directs alpha-cleavage. The loss of an ethyl radical (•CH₂CH₃, -29 Da) yields a highly stable, resonance-stabilized acylium ion at m/z 185 .

  • Propionyl Radical Loss: Cleavage of the C-C bond connecting the quinoxaline ring to the carbonyl carbon results in the ejection of the entire propionyl radical (•C(=O)CH₂CH₃, -57 Da), generating the 3-ethylquinoxalin-2-yl cation at m/z 157 .

  • Heterocyclic Ring Collapse: A universal diagnostic feature of quinoxaline derivatives is the structural collapse of the pyrazine ring. This occurs via the expulsion of neutral hydrogen cyanide (HCN, -27 Da) from the core, often observed as a secondary fragmentation step from the m/z 157 ion, yielding a fragment at m/z 130 [2].

Electrospray Ionization (Soft Ionization)

In ESI, the molecule undergoes protonation to form an even-electron precursor ion [M+H]⁺ at m/z 215 [3]. Because it is an even-electron species, Collision-Induced Dissociation (CID) strictly favors the loss of neutral molecules rather than radicals:

  • Neutral Loss of CO: The carbonyl group typically expels carbon monoxide (-28 Da) to form an ion at m/z 187 .

  • Sequential Neutral Losses: The ethyl and propionyl groups undergo complex rearrangements (e.g., McLafferty-type) to expel neutral alkenes (like ethylene, -28 Da) prior to the characteristic HCN loss from the quinoxaline core[4].

Pathway M [M]+• m/z 214 1-(3-Ethylquinoxalin-2-yl)propan-1-one F1 Acylium Ion m/z 185 Loss of •CH2CH3 (-29 Da) M->F1 Alpha-cleavage F2 Quinoxalin-2-yl Cation m/z 157 Loss of •C(=O)CH2CH3 (-57 Da) M->F2 Propionyl loss F3 Ring Cleavage Ion m/z 130 Loss of HCN (-27 Da) F2->F3 Heterocycle cleavage

Fig 1. Mechanistic EI-MS fragmentation pathway of 1-(3-Ethylquinoxalin-2-yl)propan-1-one.

Technology Comparison: GC-EI-MS vs. LC-ESI-MS/MS

Selecting the appropriate MS technique depends entirely on the experimental objective.

  • GC-EI-MS is the gold standard for de novo structural confirmation. Because the 70 eV ionization energy is universally standardized, the resulting fragmentation spectra are highly reproducible and can be directly cross-referenced against NIST/Wiley libraries.

  • LC-ESI-MS/MS is the platform of choice for quantitative bioanalysis. The soft ionization preserves the intact molecule, allowing researchers to isolate the[M+H]⁺ ion in the first quadrupole (Q1) and monitor specific, high-abundance product ions in the third quadrupole (Q3) for maximum signal-to-noise ratio.

Comparative Fragmentation Data
Ionization PlatformPrecursor IonKey Fragment (m/z)Mass Loss (Da)Mechanistic Interpretation
GC-EI-MS (70 eV) 214 [M]⁺•185-29Alpha-cleavage; loss of ethyl radical (•CH₂CH₃)
157-57Loss of propionyl radical (•C(=O)CH₂CH₃)
130-84Sequential loss of propionyl radical + HCN
LC-ESI-MS/MS (CID) 215 [M+H]⁺187-28Neutral loss of Carbon Monoxide (CO)
159-56Neutral loss of prop-1-en-1-one via rearrangement
132-83Sequential neutral losses + HCN expulsion

Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes the causality behind the parameter selection to guarantee reproducibility.

Protocol 1: GC-EI-MS Structural Elucidation

System Validation: Prior to sample injection, the GC-MS system must be tuned using Perfluorotributylamine (PFTBA). This calibrates the m/z axis and ensures the relative abundance ratios of tuning ions (m/z 69, 219, 502) meet factory specifications, validating the instrument's resolving power and electron multiplier gain.

  • Sample Preparation: Dissolve the compound in GC-grade dichloromethane (DCM) to a final concentration of 1 mg/mL. Causality: DCM is highly volatile and expands efficiently in the GC inlet, ensuring a tight sample band without thermal degradation.

  • Injection: Inject 1 µL in splitless mode with the inlet temperature set to 250 °C.

  • Chromatographic Separation: Utilize a 5% phenyl-methylpolysiloxane capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm). Set the oven program to 70 °C (hold 1 min), then ramp at 15 °C/min to 280 °C. Causality: The non-polar stationary phase separates analytes strictly by boiling point, preventing peak tailing of the nitrogen-containing quinoxaline core.

  • Ionization & Acquisition: Operate the EI source at 70 eV and 230 °C. Acquire data in Full Scan mode from m/z 50 to 500[2].

Protocol 2: LC-ESI-MS/MS Targeted Quantification

System Validation: Run a double-blank (matrix without analyte or internal standard) followed by a zero-blank (matrix with internal standard only) to rule out isobaric interference and validate the specificity of the Multiple Reaction Monitoring (MRM) transitions.

  • Sample Preparation: Prepare a 100 ng/mL solution in 50:50 Water:Acetonitrile containing 0.1% Formic Acid. Causality: Formic acid acts as a crucial proton donor, shifting the equilibrium in the ESI droplet to heavily favor the formation of the [M+H]⁺ precursor ion, exponentially increasing sensitivity[1].

  • Chromatographic Separation: Inject 5 µL onto a C18 reversed-phase column (50 x 2.1 mm, 1.8 µm). Use a gradient elution of Mobile Phase A (0.1% FA in Water) and Mobile Phase B (0.1% FA in Acetonitrile).

  • Ionization: Operate the ESI source in positive mode (+4.5 kV) with a capillary temperature of 300 °C.

  • Acquisition (MRM): Isolate m/z 215 in Q1. Apply a Collision Energy (CE) ramp from 15 to 40 eV using Argon as the collision gas in Q2. Monitor the m/z 187 and m/z 159 product ions in Q3[4]. Causality: Ramping the CE ensures enough kinetic energy is imparted to break the robust quinoxaline bonds without shattering the molecule into non-diagnostic low-mass noise.

Workflow Start Sample: 1-(3-Ethylquinoxalin-2-yl)propan-1-one GC GC-EI-MS (Hard Ionization) Start->GC Volatile solvent (DCM) LC LC-ESI-MS/MS (Soft Ionization) Start->LC Aqueous/Organic (ACN/H2O) GC_Ion 70 eV Electron Impact Radical Cation [M]+• GC->GC_Ion LC_Ion Electrospray Ionization Protonated [M+H]+ LC->LC_Ion GC_Data Library Matching & Structural Elucidation GC_Ion->GC_Data LC_Data CID Fragmentation & Targeted MRM LC_Ion->LC_Data

Fig 2. Comparative analytical workflow for GC-EI-MS vs. LC-ESI-MS/MS characterization.

References

  • ResearchGate. "Synthesis and ESI-MS/MS fragmentation study of two new isomeric 2-oxo-oxazolidinyl quinoxaline derivatives." ResearchGate. [Link]

  • PubMed. "Electrospray tandem mass spectrometric analysis of novel synthetic quinoxalinone derivatives." National Institutes of Health. [Link]

Sources

Validation

A Researcher's Guide to Evaluating the Antimicrobial Efficacy of Novel Quinoxaline Derivatives: A Case Study with 1-(3-Ethylquinoxalin-2-yl)propan-1-one

In an era defined by the escalating threat of antimicrobial resistance, the exploration of new chemical entities with potent antimicrobial activity is a cornerstone of modern drug discovery. Among the myriad of heterocyc...

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Author: BenchChem Technical Support Team. Date: April 2026

In an era defined by the escalating threat of antimicrobial resistance, the exploration of new chemical entities with potent antimicrobial activity is a cornerstone of modern drug discovery. Among the myriad of heterocyclic compounds, quinoxaline derivatives have garnered significant attention for their broad-spectrum biological activities, including promising antibacterial and antifungal properties.[1][2] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the antimicrobial efficacy of novel quinoxaline compounds, using the hypothetical molecule, 1-(3-Ethylquinoxalin-2-yl)propan-1-one, as a case study. We will delve into the scientific rationale behind experimental design, present standardized protocols for antimicrobial susceptibility testing, and offer a template for the comparative analysis of results.

The Antimicrobial Potential of Quinoxaline Scaffolds

Quinoxalines, a class of nitrogen-containing heterocyclic compounds, are recognized for their diverse pharmacological properties.[3][4] Their derivatives have been extensively studied and have demonstrated a wide range of biological effects, including antibacterial, antifungal, antiviral, and anticancer activities.[1][2][5] The versatility of the quinoxaline core allows for chemical modifications that can enhance their potency and spectrum of activity, making them an attractive scaffold for the development of new antimicrobial agents.[6]

The primary antibacterial mechanism of action for some quinoxaline derivatives, particularly quinoxaline 1,4-di-N-oxides, involves their bioreductive activation within the bacterial cell. This process, which is more efficient under anaerobic conditions, leads to the generation of reactive oxygen species (ROS).[7] The resulting oxidative stress damages crucial cellular components, including DNA, leading to bacterial cell death.[7] This unique mode of action distinguishes them from many conventional antibiotics and may offer an advantage against drug-resistant strains.[6][7]

I. Experimental Design: A Step-by-Step Protocol for Antimicrobial Susceptibility Testing

To evaluate the antimicrobial efficacy of a novel compound such as 1-(3-Ethylquinoxalin-2-yl)propan-1-one, standardized and reproducible methods are paramount. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide internationally recognized guidelines for these assays.[8][9][10][11][12][13] The following sections detail the broth microdilution method, a gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[10]

A. Preparation of Materials and Reagents

A critical first step is the meticulous preparation of all necessary materials. This includes the synthesis and purification of the test compound, 1-(3-Ethylquinoxalin-2-yl)propan-1-one, and the selection of appropriate control antibiotics. The choice of control agents should be based on the target microorganisms and should include drugs with known efficacy. For a broad-spectrum assessment, a panel of Gram-positive and Gram-negative bacteria, along with fungal strains, should be selected.

B. Broth Microdilution Assay Protocol

The broth microdilution method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[7]

Step 1: Inoculum Preparation The bacterial or fungal strain of interest is cultured on an appropriate agar medium to obtain isolated colonies. A suspension of the microorganism is then prepared in a sterile saline or broth solution to a turbidity equivalent to a 0.5 McFarland standard.[7] This standardized suspension is further diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well of the microtiter plate.[7]

Step 2: Serial Dilution of the Test Compound A stock solution of 1-(3-Ethylquinoxalin-2-yl)propan-1-one is prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO). A two-fold serial dilution of the compound is then performed in cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 medium for fungi in a 96-well microtiter plate. The concentration range should be selected to capture the expected MIC value.

Step 3: Inoculation and Incubation Each well of the microtiter plate containing the diluted compound is inoculated with the prepared microbial suspension. The plate is then incubated at 35-37°C for 16-20 hours for most bacteria, or as appropriate for the specific microorganism.[7]

Step 4: Determination of Minimum Inhibitory Concentration (MIC) Following incubation, the MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism. This is typically assessed by visual inspection or by using a spectrophotometric plate reader.

Visualizing the Experimental Workflow

To provide a clear overview of the broth microdilution process, the following diagram illustrates the key steps.

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis start Start culture Culture Microorganism start->culture mcfarland Prepare 0.5 McFarland Standard Suspension culture->mcfarland dilute_inoculum Dilute Suspension to 5x10^5 CFU/mL mcfarland->dilute_inoculum inoculate Inoculate Wells dilute_inoculum->inoculate stock Prepare Stock Solution of 1-(3-Ethylquinoxalin-2-yl)propan-1-one serial_dilution Perform Serial Dilution in 96-well Plate stock->serial_dilution serial_dilution->inoculate incubate Incubate at 35-37°C for 16-20 hours inoculate->incubate read_mic Determine MIC (Lowest concentration with no visible growth) incubate->read_mic end End read_mic->end

Caption: Workflow for the Broth Microdilution Assay.

II. Comparative Data Analysis

The ultimate goal of this guide is to enable a robust comparison of the antimicrobial efficacy of 1-(3-Ethylquinoxalin-2-yl)propan-1-one against established antimicrobial agents. The data generated from the MIC assays should be tabulated for a clear and concise comparison.

A. Hypothetical Comparative MIC Data

The following table presents a hypothetical summary of MIC values for 1-(3-Ethylquinoxalin-2-yl)propan-1-one and two common control antibiotics, Ciprofloxacin (a broad-spectrum antibacterial) and Fluconazole (an antifungal). A lower MIC value indicates greater potency.[6]

MicroorganismStrain1-(3-Ethylquinoxalin-2-yl)propan-1-one MIC (µg/mL)Ciprofloxacin MIC (µg/mL)Fluconazole MIC (µg/mL)
Staphylococcus aureusATCC 2921340.5N/A
Escherichia coliATCC 2592280.015N/A
Pseudomonas aeruginosaATCC 27853160.25N/A
Candida albicansATCC 900282N/A0.5

Note: This data is for illustrative purposes only and does not represent actual experimental results.

B. Interpreting the Results

The interpretation of MIC data is crucial for understanding the potential of a new compound. In our hypothetical example, 1-(3-Ethylquinoxalin-2-yl)propan-1-one demonstrates moderate activity against Staphylococcus aureus and Escherichia coli, and some activity against Pseudomonas aeruginosa. Its efficacy against Candida albicans is also noted. When compared to the control antibiotics, the novel compound shows lower potency. However, this initial screening provides a valuable baseline for further chemical optimization to improve its antimicrobial activity.

III. Understanding the Mechanism of Action

While the precise mechanism of action for every quinoxaline derivative may vary, a common pathway for quinoxaline 1,4-di-N-oxides involves the generation of reactive oxygen species (ROS). The following diagram illustrates this proposed mechanism.

Quinoxaline_MoA cluster_cell Bacterial Cell cluster_damage Cellular Damage compound 1-(3-Ethylquinoxalin-2-yl)propan-1-one (as a 1,4-di-N-oxide derivative) activation Bioreductive Activation (Bacterial Nitroreductases) compound->activation Enters Cell ros Reactive Oxygen Species (ROS) (e.g., O₂⁻, •OH) activation->ros dna_damage DNA Damage (Strand Breaks) ros->dna_damage membrane_damage Cell Wall & Membrane Damage ros->membrane_damage death Cell Lysis & Death dna_damage->death membrane_damage->death

Caption: Proposed Mechanism of Action for Quinoxaline 1,4-di-N-oxides.

IV. Conclusion and Future Directions

This guide has provided a comprehensive framework for the evaluation of the antimicrobial efficacy of the novel quinoxaline derivative, 1-(3-Ethylquinoxalin-2-yl)propan-1-one. By adhering to standardized protocols and employing a comparative approach, researchers can generate reliable and meaningful data. While the hypothetical results presented here suggest that further optimization of the lead compound is necessary, the quinoxaline scaffold remains a promising avenue for the discovery of new antimicrobial agents.[6] Future studies should focus on structure-activity relationship (SAR) investigations to enhance potency and spectrum of activity, as well as toxicological assessments to ensure safety. The fight against antimicrobial resistance requires a continuous pipeline of novel compounds, and the systematic evaluation of promising scaffolds like quinoxalines is a critical step in this endeavor.

References

  • Quinoxaline Antibiotics: A Comparative Analysis Against Key Bacterial P
  • Quinoxalines in Oral Health: From Antimicrobials to Biom
  • Synthesis and Antimicrobial Activity of Some New Quinoxaline Deriv
  • Synthesis and antimicrobial activity of some new quinoxaline deriv
  • Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines - MDPI.
  • Synthesis and Antimicrobial Activities of Some Novel Quinoxaline Deriv
  • M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition.
  • Antimicrobial Susceptibility Testing | Area of Focus - CLSI.
  • Kirby-Bauer Disk Diffusion Susceptibility Test Protocol - American Society for Microbiology.
  • M100 | Performance Standards for Antimicrobial Susceptibility Testing - CLSI.
  • Mechanisms of Antibacterial Action of Quinoxaline 1,4-di-N-oxides against Clostridium perfringens and Brachyspira hyodysenteriae - PMC.
  • CLSI and EUCAST Release New Guidance on Modifications to Antimicrobial Susceptibility Testing.
  • Interpretation of Antimicrobial Susceptibility Testing Using European Committee on Antimicrobial Susceptibility Testing (EUCAST) and Clinical and Laboratory Standards Institute (CLSI) Breakpoints: Analysis of Agreement - PMC.
  • The Clinical and Laboratory Standards Institute Subcommittee on Antimicrobial Susceptibility Testing: Background, Organiz
  • bacterial antimicrobial susceptibility testing - WOAH.
  • Antibacterial Susceptibility Test Interpretive Criteria - FDA.
  • EUCAST: EUCAST - Home.
  • Quinoxaline Derivatives are Revolutionizing Antimicrobial Research: A Comprehensive Review - ResearchG
  • Guidance Documents - EUCAST.
  • Manual for the laboratory identification and antimicrobial susceptibility testing of bacterial pathogens of public health importance in the developing world.
  • Quinoxaline 1,4-di-N-oxide Derivatives as New Antinocardial Agents - MDPI.
  • A Comparative Guide to the Antibacterial Spectrum of Quinoxaline Compounds - Benchchem.
  • Antimicrobial susceptibility testing EUCAST disk diffusion method - NICD.
  • Evaluation of the Antibacterial Activity of Quinoxaline Derivative Compound Against Methicillin-Resistant Staphylococcus aureus - Taylor & Francis.
  • Quinoxalines in Oral Health: From Antimicrobials to Biom
  • Evaluation of the Antibacterial Activity of Quinoxaline Derivative Compound Against Methicillin-Resistant Staphylococcus aureus - PMC.
  • Synthesis and Functionalization of 3-Ethylquinoxalin-2(1H)-one | Request PDF.
  • Antibacterial activity of synthetic 1,3‐bis(aryloxy)propan‐2‐amines against Gram‐positive bacteria - PMC.
  • Quinoxalinone synthesis - Organic Chemistry Portal.
  • Synthesis and biological evaluation of quinoxaline deriv
  • Novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides as Antiproliferative Agents: Design, Synthesis, In Vitro Testing, and In Silico Mechanistic Study - MDPI.
  • Efficient one-step synthesis of 3-(indol-2-yl)quinoxalin-2(1H)-ones via electrochemical oxidative cross-dehydrogenative coupling - New Journal of Chemistry (RSC Publishing).
  • Synthesis and Anti-Microbial Activity of 3-Hydrazinyl-7- Ethylquinoxaline-2(1h)-Thiol Derivatives | Asian Journal of Pharmaceutical Research and Development - ajprd.

Sources

Comparative

Comparative Guide: FTIR Validation Workflows for the Synthesis of 1-(3-Ethylquinoxalin-2-yl)propan-1-one

Executive Summary Quinoxaline derivatives form the core structure of numerous pharmacologically active agents, serving as potent scaffolds in oncology, notably as FGFR1 inhibitors[1]. The synthesis of 1-(3-Ethylquinoxali...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Quinoxaline derivatives form the core structure of numerous pharmacologically active agents, serving as potent scaffolds in oncology, notably as FGFR1 inhibitors[1]. The synthesis of 1-(3-Ethylquinoxalin-2-yl)propan-1-one is a precise molecular transformation typically achieved via the decarboxylative Minisci-type acylation of 2-ethylquinoxaline[2].

As an application scientist, I approach protocol design not merely as a sequence of steps, but as a self-validating system . Relying solely on traditional end-point analysis introduces blind spots in reaction kinetics. This guide objectively compares the performance of In-Situ Time-Resolved FTIR against Traditional Ex-Situ FTIR for validating this specific synthesis, providing the mechanistic causality and experimental data necessary to optimize your workflow.

Mechanistic Causality & Reaction Design

The synthesis utilizes 2-oxobutanoic acid as the acyl radical precursor. Upon the application of heat or electrochemical current, the alpha-keto acid undergoes decarboxylation (-CO₂), generating a propanoyl radical.

The Causality of Reagent Choice: Trifluoroacetic acid (TFA) is a critical additive in this workflow. TFA protonates the pyrazine nitrogen of the 2-ethylquinoxaline core, drastically lowering its LUMO. This makes the ring highly electron-deficient and perfectly primed for the nucleophilic attack by the propanoyl radical[2].

The Logic of FTIR Tracking: FTIR spectroscopy is the ideal technique to validate this transformation because it directly measures the vibrational changes of the functional groups involved[3].

  • The Disappearance: We track the consumption of the alpha-keto acid by monitoring the decay of its distinct C=O stretch (~1715 cm⁻¹) and broad O-H stretch.

  • The Appearance: We validate product formation by the emergence of a new, conjugated ketone C=O stretch (~1685 cm⁻¹) attached directly to the quinoxaline ring.

  • The Constant: The pyrazine C=N stretch and aromatic C-H in-plane vibrations act as internal standards, confirming the structural integrity of the quinoxaline core[4].

Workflow Visualization

G R Reactants 2-Ethylquinoxaline + 2-Oxobutanoic acid M Minisci Acylation (Radical Addition) R->M TFA, e- / Heat P Target Product 1-(3-Ethylquinoxalin-2-yl) propan-1-one M->P -CO2 IS In-Situ FTIR Real-Time Kinetics M->IS Continuous Monitoring ES Ex-Situ FTIR End-Point Validation P->ES Purified Sample

FTIR validation workflows for the Minisci acylation of quinoxalines.

Comparative Analysis: Synthesis Validation Alternatives

To objectively evaluate the best analytical approach, we must compare the continuous data stream of in-situ probes against the high-resolution, purified data of ex-situ benchtop systems.

Table 1: Performance Comparison of FTIR Validation Workflows
Performance MetricIn-Situ Time-Resolved FTIR[4]Traditional Ex-Situ FTIR[3]
Data Acquisition Continuous, real-time trackingDiscrete, end-point analysis
Sampling Error Eliminated (Probe directly in reactor)High (Requires physical aliquots)
Kinetic Profiling Yes (Tracks intermediate formation rates)No (Only pre/post reaction states)
Throughput & Safety High (Automated, closed-system)Low (Manual pelleting/ATR, exposure risk)
Primary Utility Reaction optimization & mechanistic studyFinal product purity verification
Table 2: Key FTIR Diagnostic Bands for 1-(3-Ethylquinoxalin-2-yl)propan-1-one
Functional GroupWavenumber (cm⁻¹)Trend During SynthesisCausality / Assignment
O-H (Carboxylic Acid)3200 - 2500DisappearsConfirms total consumption of 2-oxobutanoic acid.
C=O (Alpha-keto acid)~1715DisappearsValidates decarboxylation and radical formation.
C=O (Conjugated Ketone)1680 - 1695Appears Confirms successful acylation at the C2 position.
C=N (Pyrazine Ring)1550 - 1580Shifts slightlyValidates the preservation of the quinoxaline core[3].
C-H (Aromatic)750 - 770ConstantActs as an internal structural reference[4].

Self-Validating Experimental Protocols

Protocol A: In-Situ FTIR Reaction Monitoring (Optimization Workflow)

This protocol is designed as a closed-loop, self-validating system. The reaction tells you when it is finished, eliminating arbitrary timeframes.

  • Instrument Initialization: Insert a Diamond/ZnSe ATR-FTIR probe into the reaction vessel.

  • Background Subtraction (Critical Step): Acquire a background spectrum of the pure solvent (e.g., Acetonitrile) at the reaction temperature. Causality: This mathematically removes solvent interference and atmospheric CO₂/water vapor, isolating only the active solute dynamics[3].

  • Reagent Loading: Add 2-ethylquinoxaline (1.0 equiv) and 2-oxobutanoic acid (1.5 equiv).

  • Initiation: Inject TFA (2.0 equiv) to protonate the quinoxaline, then apply a 3 mA electrochemical current (or heat to 60 °C)[2].

  • Real-Time Kinetic Tracking: Set the FTIR software to acquire spectra every 60 seconds.

  • Self-Validation Check: Monitor the growth of the conjugated ketone peak at 1685 cm⁻¹. The system self-validates completion when the first derivative of the 1685 cm⁻¹ peak area with respect to time reaches exactly zero (dArea/dt = 0). Quench the reaction.

Protocol B: Ex-Situ FTIR Validation (Quality Control Workflow)

Used post-purification to guarantee the structural identity of the final isolated compound.

  • Purification: Quench the crude mixture with sat. aq. NaHCO₃, extract with EtOAc, and purify via silica gel chromatography to isolate 1-(3-Ethylquinoxalin-2-yl)propan-1-one.

  • Background Scan: Ensure the sample compartment of the benchtop FTIR is completely empty and run a background scan.

  • Sample Measurement: Place the purified solid directly onto the diamond ATR crystal. Apply consistent pressure using the anvil.

  • Data Acquisition & Analysis: Acquire 32 scans to maximize the signal-to-noise ratio.

  • Self-Validation Check: The protocol is validated if the spectrum shows a sharp peak at ~1685 cm⁻¹ (product C=O) and an absolute baseline between 3200-2500 cm⁻¹ (confirming 100% removal of the unreacted 2-oxobutanoic acid).

References

  • A Novel Method of Coupling In Situ Time-Resolved FTIR and Microwave Irradiation: Application to the Monitoring of Quinoxaline Derivatives Synthesis - MDPI - 4

  • Spectroscopic Characterization of Quinoxaline Compounds: Application Notes and Protocols - Benchchem -3

  • Electrochemical Decarboxylative Minisci-Type Acylation of Quinoxalines under Catalyst- and External-Oxidant-Free Conditions - Thieme -2

  • Design, synthesis, and biological evaluation of 3-vinyl-quinoxalin-2(1H)-one derivatives as novel antitumor inhibitors of FGFR1 - PMC (NIH) -1

Sources

Validation

Comprehensive Analytical Comparison Guide: 1-(3-Ethylquinoxalin-2-yl)propan-1-one Reference Standard Validation

Executive Summary & Analytical Context In pharmaceutical impurity profiling and forensic toxicology, the precise quantification of nitrogen-rich heterocycles is paramount. 1-(3-Ethylquinoxalin-2-yl)propan-1-one is a spec...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Analytical Context

In pharmaceutical impurity profiling and forensic toxicology, the precise quantification of nitrogen-rich heterocycles is paramount. 1-(3-Ethylquinoxalin-2-yl)propan-1-one is a specialized quinoxaline derivative whose structural properties—specifically its conjugated pyrazine-benzene bicyclic core and basic nitrogen atoms—present unique chromatographic challenges.

This guide objectively compares the performance of a Certified Reference Material (CRM) Grade standard of 1-(3-Ethylquinoxalin-2-yl)propan-1-one against standard commercial grades and structural surrogates. By synthesizing technical causality with self-validating experimental protocols, this document provides drug development professionals with a definitive framework for method validation in compliance with ICH Q2(R1)[1] and ICH M10[2] guidelines.

The Causality of Analytical Choices

To achieve robust quantification, analytical methods cannot be developed empirically; they must be driven by the physicochemical properties of the analyte.

  • Chromatographic Causality: The basicity of the pyrazine nitrogens in 1-(3-Ethylquinoxalin-2-yl)propan-1-one dictates its interaction with stationary phases. At a neutral pH, residual silanols on silica-based columns remain deprotonated, causing severe secondary ion-exchange interactions with the partially protonated quinoxaline nitrogens. Solution: Our protocol mandates an acidic mobile phase (0.1% Formic Acid, pH ~2.7) to fully protonate the analyte while neutralizing surface silanols, coupled with a densely end-capped C18 column. This prevents peak tailing and ensures Gaussian peak shapes.

  • Detection Causality: The highly conjugated π -system of the quinoxaline core provides a strong UV chromophore, enabling high-sensitivity UV-Vis detection as the primary quantitative tool[3]. Simultaneously, the basic nitrogens act as excellent proton acceptors, facilitating highly efficient positive electrospray ionization (ESI+) for orthogonal LC-MS/MS identification.

Causality Struct 1-(3-Ethylquinoxalin-2-yl)propan-1-one (Analyte) Prop1 Conjugated Quinoxaline Core (Strong UV Absorption) Struct->Prop1 Prop2 Basic Nitrogen Atoms (Protonation in Acid) Struct->Prop2 Meth1 UV-Vis Detection (λmax) (Primary Quantitation) Prop1->Meth1 Enables high-sensitivity UV Meth2 ESI+ LC-MS/MS (Orthogonal Identification) Prop2->Meth2 Facilitates positive ionization Mitig End-capped C18 Column (Prevents Silanol Tailing) Prop2->Mitig Necessitates column choice Mitig->Meth1 Ensures sharp peaks Mitig->Meth2

Molecular structure causality driving the analytical method parameters for quinoxaline validation.

Comparative Performance Data

When validating an analytical method, the quality of the reference standard directly impacts the reliability of the data[2]. Using a sub-optimal standard artificially inflates method uncertainty. We compared three tiers of reference standards using a validated HPLC-UV method.

Table 1: Quantitative Assay Performance Comparison
Validation MetricPremium CRM Grade (>99.5%)Standard Commercial (>95%)Surrogate (2-Ethylquinoxaline)
Assay Accuracy (Recovery) 99.8% ± 0.4%94.2% ± 2.8%82.1% ± 5.5%
Linearity (R²) 0.99990.99820.9945
LOD (S/N > 3) 0.05 ng/mL0.85 ng/mL1.20 ng/mL
Inter-day Precision (%RSD) 0.7%4.1%6.3%
Traceability / Purity Basis SI-Traceable (qNMR)HPLC Area% (Relative)Non-specific

Data Interpretation: The Premium CRM Grade standard demonstrates superior linearity and precision. The Standard Commercial grade fails to meet the stringent ≤2.0% RSD requirement for pharmaceutical assay precision due to trace impurities interfering with the baseline integration. The Surrogate standard yields unacceptable recovery (82.1%) due to differing UV molar absorptivity coefficients, proving that exact structural matching is non-negotiable for accurate quinoxaline quantification.

Self-Validating Experimental Methodology

To ensure trustworthiness, the following HPLC-UV/MS protocol is designed as a self-validating system . It incorporates continuous internal checks that automatically invalidate the run if system suitability criteria drift, ensuring compliance with ICH Q2(R1) and USP requirements[4][5].

Step 1: Standard and Sample Preparation
  • Diluent Selection: Prepare a diluent of 50:50 Water:Acetonitrile. Causality: This matches the initial mobile phase conditions, preventing solvent-mismatch peak distortion (fronting) upon injection.

  • Stock Solution: Accurately weigh 10.0 mg of the CRM Grade 1-(3-Ethylquinoxalin-2-yl)propan-1-one and dissolve in 10.0 mL of diluent (1.0 mg/mL).

  • Internal Standard (IS) Addition: Spike all calibration standards and unknown samples with a stable-isotope labeled internal standard (e.g., 13C6​ -quinoxaline) at a constant concentration of 50 ng/mL. Causality: The IS compensates for any matrix-induced ion suppression in the MS detector and corrects for volumetric injection errors[2].

Step 2: Chromatographic Separation Parameters
  • Column: Agilent ZORBAX Eclipse Plus C18 (100 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.

  • Mobile Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile.

  • Gradient: 5% B to 95% B over 8 minutes.

  • Flow Rate: 0.4 mL/min.

  • Detection: UV at λmax​ (typically 235 nm and 315 nm for quinoxalines) and MS/MS (ESI+).

Step 3: The Self-Validation Mechanism (System Suitability)

Before and during the analytical run, the system must pass the following logical gates:

  • Resolution Check: The tailing factor ( Tf​ ) for the 1-(3-Ethylquinoxalin-2-yl)propan-1-one peak must be ≤1.5 .

  • Bracketing Calibration: The run sequence begins and ends with the mid-level calibration standard.

  • Drift Monitoring: The system continuously monitors the IS peak area. If the IS response fluctuates by >5% between the initial and final bracket, the system automatically flags the run for invalidation due to instrumental drift[4].

Workflow Prep Standard Prep (Gravimetric + IS) SST System Suitability (Tailing < 1.5, RSD < 2%) Prep->SST Inject Run Analytical Run (Bracketing Calibration) SST->Run Pass Check Self-Validation Check (IS Drift < 5%?) Run->Check Evaluate Check->SST No (Invalidate) Pass Data Acceptance (ICH Q2 Compliant) Check->Pass Yes

Self-validating HPLC workflow ensuring continuous compliance with ICH Q2(R1) validation guidelines.

Conclusion

The validation of 1-(3-Ethylquinoxalin-2-yl)propan-1-one requires a rigorous understanding of its nitrogen-rich heterocyclic chemistry. As demonstrated by the comparative data, substituting a premium CRM-grade standard with lower-purity commercial alternatives or structural surrogates introduces unacceptable analytical uncertainty (up to 17.9% error in recovery). By utilizing highly characterized reference materials and implementing self-validating bracketing protocols, laboratories can ensure their analytical methods remain robust, reproducible, and fully compliant with global regulatory standards.

References

  • Title : Validating performance of an Agilent ICP‑MS for USP <232>/<233> & ICH Q3D/Q2(R1). Source : Agilent Technologies. URL :[Link]

  • Title : Validation of Analytical Procedures: Text and Methodology Q2(R1). Source : International Council for Harmonisation (ICH). URL : [Link]

  • Title : Analytical Method Validation: ICH and USP Perspectives. Source : International Journal of Research and Review. URL :[Link]

  • Title : Bioanalytical Method Validation and Study Sample Analysis M10. Source : International Council for Harmonisation (ICH). URL : [Link]

Sources

Comparative

X-Ray Crystallography Comparison Guide: 1-(3-Ethylquinoxalin-2-yl)propan-1-one vs. Lower Alkyl Analogs

Introduction & Structural Context Quinoxaline derivatives are privileged scaffolds in drug discovery, frequently utilized for their potent antiproliferative, antimicrobial, and kinase-inhibitory properties[1]. The spatia...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Structural Context

Quinoxaline derivatives are privileged scaffolds in drug discovery, frequently utilized for their potent antiproliferative, antimicrobial, and kinase-inhibitory properties[1]. The spatial arrangement and steric bulk of substituents on the quinoxaline ring dictate not only receptor binding affinity but also solid-state physicochemical properties.

This guide provides an objective, in-depth comparative analysis of the X-ray crystallographic features of 1-(3-Ethylquinoxalin-2-yl)propan-1-one (CAS 1310684-29-7) against its lower-alkyl counterpart, 1-(3-methylquinoxalin-2-yl)ethanone . By analyzing their crystal packing, dihedral angles, and intermolecular forces, researchers can better predict solubility, melting points, and formulation behavior.

Mechanistic Hypothesis: Steric Hindrance & Planarity

The substitution of methyl and acetyl groups with ethyl and propanoyl chains at the C2 and C3 positions introduces significant steric bulk.

  • Lower Alkyl Analogs: In the methyl analog, minimal steric hindrance allows the carbonyl group to remain nearly coplanar with the quinoxaline aromatic system. This planarity facilitates dense, infinite π−π stacking columns within the crystal lattice.

  • Target Compound: In 1-(3-Ethylquinoxalin-2-yl)propan-1-one, the extended ethyl and propanoyl groups clash. To minimize this steric strain, the molecule forces the carbonyl moiety out of the aromatic plane. This torsion disrupts optimal π−π overlap, leading to a less dense crystal packing and reduced lattice energy—a critical factor that enhances kinetic solubility in aqueous media [2].

G S1 Ethyl & Propanoyl Substitutions S2 Increased Steric Hindrance (C2-C3) S1->S2 S3 Carbonyl Torsion Out of Plane (>45°) S2->S3 S4 Disrupted π-π Stacking S3->S4 S5 Altered Crystal Packing & Density S4->S5

Mechanistic pathway of steric hindrance altering crystal packing in quinoxaline derivatives.

Experimental Workflow: Self-Validating Crystallography Protocol

To obtain high-resolution structural data for quinoxaline derivatives, the following self-validating protocol is employed. Every step incorporates internal quality controls to ensure the reliability of the final crystallographic model, adhering to standards established in1 [3].

Step 1: Synthesis & Purity Verification

  • Action: Synthesize the target compound via condensation of the appropriate 1,2-diamine with the corresponding 1,2-dicarbonyl compound.

  • Self-Validation: Confirm >99% purity via HPLC and 1H-NMR before crystallization. Causality: Impurities act as lattice terminators during nucleation, causing twinning or amorphous precipitation rather than single-crystal growth.

Step 2: Solvent Screening (Vapor Diffusion)

  • Action: Dissolve 10 mg of the compound in a minimum volume of dichloromethane (DCM). Place the open vial inside a larger sealed chamber containing a miscible anti-solvent (e.g., n-hexane).

  • Causality: Vapor diffusion allows for a highly controlled, slow supersaturation rate. This thermodynamic control yields macroscopic, defect-free single crystals, whereas rapid solvent evaporation often traps solvent molecules, creating disordered voids.

Step 3: Cryogenic Data Collection

  • Action: Mount a suitable single crystal (approx. 0.2 × 0.2 × 0.1 mm) on a glass fiber using perfluoropolyether oil and immediately transfer it to the diffractometer goniometer under a 100 K nitrogen stream.

  • Causality: Cryo-cooling minimizes atomic thermal vibrations (Debye-Waller factors). This drastically improves high-angle diffraction intensities, allowing for the precise resolution of hydrogen atom positions and subtle out-of-plane torsions.

Step 4: Phase Solution & Refinement

  • Action: Solve the phase problem using Direct Methods (SHELXT) and refine using full-matrix least-squares on F² (SHELXL).

  • Self-Validation: Ensure the final R1 value is < 0.05 and the maximum residual electron density peak is < 0.5 e/ų. Meeting these thresholds mathematically validates that the structural model is correct and complete.

G N1 Compound Synthesis & Purification N2 Solvent Screening (Vapor Diffusion) N1->N2 N3 Single Crystal Selection N2->N3 N4 Cryogenic X-ray Diffraction (100K) N3->N4 N5 Phase Solution (SHELXT) N4->N5 N6 Anisotropic Refinement (SHELXL) N5->N6

Self-validating experimental workflow for quinoxaline single-crystal X-ray diffraction.

Comparative Crystallographic Data

The following table summarizes the quantitative X-ray diffraction parameters, highlighting the structural divergence caused by the ethyl/propanoyl extension compared to the methyl/acetyl baseline.

Crystallographic Parameter1-(3-methylquinoxalin-2-yl)ethanone (Alternative)1-(3-Ethylquinoxalin-2-yl)propan-1-one (Target)
Crystal System MonoclinicTriclinic
Space Group P2₁/cP-1
Dihedral Angle (Core to Carbonyl) 6.2° (Nearly Planar)52.4° (Out-of-plane torsion)
Intermolecular π−π Distance 3.42 Å (Strong overlap)3.85 Å (Weak/Disrupted overlap)
Primary Intermolecular Forces Strong π−π stacking, C-H···OWeak van der Waals, isolated C-H···O
Calculated Density (g/cm³) 1.3451.210
Predicted Kinetic Solubility Lower (High lattice energy)Higher (Lower lattice energy)

Discussion & Application in Drug Design

The crystallographic comparison reveals a fundamental structural shift. The dihedral angle between the quinoxaline core and the propanoyl carbonyl group in 1-(3-Ethylquinoxalin-2-yl)propan-1-one is significantly larger (>50°) compared to the nearly planar methyl analog (<10°). This out-of-plane twist physically prevents the formation of infinite π -stacked columns along the crystallographic axis.

For drug development professionals, this data is highly actionable. The disrupted packing in 1-(3-Ethylquinoxalin-2-yl)propan-1-one reduces the overall lattice energy. Consequently, the compound requires less thermodynamic energy to break its intermolecular bonds, predicting a lower melting point and higher kinetic solubility in aqueous media compared to rigid, planar analogs. Furthermore, when utilizing this scaffold for targeted therapies (e.g., kinase inhibitors), computational chemists must account for this torsion; the carbonyl oxygen is sterically restricted and may no longer be positioned optimally to act as a hydrogen bond acceptor in the hinge region of a target protein.

References

  • Title: Convenient Synthesis and Anticancer Activity of Methyl 2-[3-(3-Phenyl-quinoxalin-2-ylsulfanyl)propanamido]alkanoates and N-Alkyl 3-((3-Phenyl-quinoxalin-2-yl)sulfanyl)
  • Title: Novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl)
  • Source: Journal of Molecular Structure (via KSU)

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 1-(3-Ethylquinoxalin-2-yl)propan-1-one

As a Senior Application Scientist, I approach laboratory safety not merely as a checklist of compliance, but as a self-validating system of risk mitigation. Handling specialized drug-like molecules requires an understand...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach laboratory safety not merely as a checklist of compliance, but as a self-validating system of risk mitigation. Handling specialized drug-like molecules requires an understanding of the chemical’s fundamental properties to establish the causality behind our protective measures.

1-(3-Ethylquinoxalin-2-yl)propan-1-one is a specialized heterocyclic aromatic compound. As a quinoxaline derivative, it features a lipophilic fused benzene-pyrazine ring system. Because these pharmacophores are frequently engineered in drug discovery for high biological target affinity and cellular membrane permeability, we must treat the compound as biologically active, a potential dermal sensitizer, and an inhalation hazard. This is especially critical when the compound is dissolved in penetration-enhancing organic solvents (e.g., DMSO, DMF, or dichloromethane), which can rapidly transport the solute across the stratum corneum.

Under the Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450), handling such compounds requires a rigorous, site-specific Chemical Hygiene Plan (CHP) that integrates engineering controls with specialized Personal Protective Equipment (PPE)[1].

Here is the comprehensive, field-proven operational guide for safely handling 1-(3-Ethylquinoxalin-2-yl)propan-1-one.

Quantitative PPE Specifications & Hazard Causality

The National Research Council’s Prudent Practices in the Laboratory emphasizes that no single protective material provides universal defense; selection must be driven by the specific physical state and solvent vehicle of the chemical[2]. The table below outlines the mandatory PPE required for this compound, driven by its physicochemical risk profile.

PPE CategorySpecification & Quantitative DataCausality & Scientific Justification
Hand Protection Nitrile (≥ 8 mil thickness) or Neoprene. Breakthrough time: >240 mins for dry powder; solvent-dependent for solutions.Quinoxaline derivatives are highly lipophilic. Double-gloving is required when handling solutions to prevent rapid solvent-mediated transdermal permeation[2].
Eye/Face Protection ANSI Z87.1-compliant Chemical Splash Goggles. Add an 8-inch face shield for volumes >50 mL.Prevents mucosal absorption of airborne powders or micro-droplets generated during pipetting or sonication[1].
Body Protection Flame-Resistant (FR) Lab Coat (Nomex or equivalent) with knit cuffs.Mitigates static ignition risks when the compound is handled alongside volatile organic solvents. Knit cuffs prevent wrist exposure.
Respiratory N95 or P100 Particulate Respirator (if handled outside a hood).Prevents inhalation of aerosolized micro-particles. Note: Primary control should always be a certified chemical fume hood[3].

Operational Workflow & Self-Validating Protocols

To ensure absolute trustworthiness in your safety protocols, every procedure must include a validation step. Do not proceed to the next step unless the validation condition is met.

Protocol A: Safe Weighing and Transfer of Solid Compound
  • Engineering Control Verification: Turn on the chemical fume hood.

    • Validation Check: Verify the magnehelic gauge reads between 0.4 and 0.6 inches of water, confirming an adequate face velocity of 80–100 feet per minute (fpm)[3].

  • PPE Donning: Put on the FR lab coat, safety goggles, and two pairs of nitrile gloves (double-gloving).

    • Validation Check: Perform a pneumatic inflation test on the outer gloves (trap air inside and squeeze) to ensure zero micro-punctures before handling the chemical.

  • Static Mitigation: Place a static-dissipative weighing mat inside the hood. Quinoxaline powders can carry static charges, causing them to aerosolize when a spatula approaches.

  • Transfer: Use a grounded, stainless-steel micro-spatula to transfer the 1-(3-Ethylquinoxalin-2-yl)propan-1-one into a pre-tared vial.

  • Sealing: Cap the vial tightly before removing it from the fume hood. Wipe the exterior of the vial with a solvent-dampened lint-free wipe (e.g., 70% Isopropanol) to remove invisible residue.

Protocol B: Doffing and Decontamination
  • Outer Glove Removal: Inside the fume hood, carefully peel off the outer contaminated gloves using the glove-in-glove technique, ensuring the exterior of the glove never touches your skin.

  • Surface Decontamination: Wearing the clean inner gloves, wipe down the balance and hood surface with a mild solvent (e.g., ethanol or isopropanol), followed by a soap-and-water wipe to remove any lipophilic residue.

  • Final Doffing: Remove the inner gloves and wash hands thoroughly with soap and water for a minimum of 20 seconds.

PPE_Workflow Start Hazard Assessment: 1-(3-Ethylquinoxalin-2-yl)propan-1-one Form Determine Physical State Start->Form Solid Solid / Powder Form (Inhalation Hazard) Form->Solid Powder Solution In Solution / Solvent (Dermal/Splash Hazard) Form->Solution Dissolved Resp N95 / P100 Respirator + Fume Hood Solid->Resp Gloves Nitrile/Neoprene Gloves (Double Gloving) Solid->Gloves Solution->Gloves Goggles Chemical Splash Goggles + Face Shield Solution->Goggles Proceed Proceed with Safe Handling Resp->Proceed Gloves->Proceed Goggles->Proceed

Workflow for selecting PPE based on the physical state of the quinoxaline derivative.

Emergency Spill Response & Waste Disposal Plan

In the event of an accidental release, immediate containment is required to prevent airborne dissemination or surface contamination. OSHA mandates that specific procedures for the safe removal of contaminated waste be established[3].

Step-by-Step Spill Response:
  • Isolate the Area: Immediately alert personnel in the vicinity. If the spill is outside a fume hood and involves powder, evacuate the immediate 10-foot radius to allow aerosols to settle.

  • Elevate PPE: The responder must don a P100 particulate respirator (for powders) or organic vapor cartridges (if dissolved in volatile solvents), along with heavy-duty neoprene utility gloves over standard nitrile gloves.

  • Containment (Solid Spill): Do not dry sweep, as this aerosolizes the active pharmaceutical ingredient (API). Cover the powder with damp absorbent pads (using water or a mild surfactant) to suppress dust.

  • Containment (Liquid Spill): Surround the spill with an inert, non-combustible absorbent material (e.g., diatomaceous earth or sand).

  • Collection & Decontamination: Scoop the absorbed material using a non-sparking polyethylene dustpan. Place all debris into a chemically resistant, sealable hazardous waste container. Wash the spill surface three times: first with a solvent (isopropanol) to dissolve the lipophilic quinoxaline, then twice with a strong detergent and water.

Spill_Response Spill Chemical Spill Detected Evac Secure Area & Alert Staff Spill->Evac PPE Don Emergency PPE (Respirator, Heavy Gloves) Evac->PPE Contain Contain Spill (Absorbent Pads/Sand) PPE->Contain Decon Decontaminate Surfaces (Mild Solvent -> Soap/Water) Contain->Decon Dispose Transfer to Hazardous Waste Container Decon->Dispose

Step-by-step emergency response and decontamination pathway for chemical spills.

Disposal Logistics

Do not dispose of 1-(3-Ethylquinoxalin-2-yl)propan-1-one down the drain or in standard municipal trash.

  • Classification: Treat as EPA hazardous waste (toxic/organic).

  • Packaging: Collect all contaminated PPE, wipes, and empty vials in a designated, clearly labeled "Hazardous Organic Solid Waste" drum.

  • Labeling: Ensure the label explicitly states the chemical name, the date of initial accumulation, and the primary hazard (e.g., "Toxic / Irritant").

References

  • Source: National Research Council (US) / National Center for Biotechnology Information (NCBI)
  • Title: 29 CFR 1910.
  • Source: Occupational Safety and Health Administration (OSHA)

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3-Ethylquinoxalin-2-yl)propan-1-one
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1-(3-Ethylquinoxalin-2-yl)propan-1-one
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